FB23-2
Descripción
Propiedades
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNIWOZZKIBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of FB23-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism of action for FB23-2, a small-molecule inhibitor primarily investigated for its therapeutic potential in acute myeloid leukemia (AML). It synthesizes data from preclinical studies, detailing its on-target and newly discovered off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of FTO Demethylase
This compound was developed as a potent and selective inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.[1][2] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), a critical process in epitranscriptomics.[2][] The primary mechanism of this compound involves directly binding to the catalytic pocket of FTO, thereby inhibiting its demethylase activity.[2][][4] This action mimics the genetic depletion of FTO, leading to a significant increase in the global levels of m6A on RNA transcripts within cancer cells.[4]
Caption: Core mechanism of this compound, which inhibits the FTO protein to increase m6A mRNA levels.
Downstream Cellular Effects in Acute Myeloid Leukemia (AML)
The inhibition of FTO by this compound triggers a cascade of downstream events that collectively contribute to its anti-leukemic properties. These effects are mediated by the altered m6A landscape, which in turn modulates the expression of key cancer-related genes.
Modulation of Gene Expression
Treatment with this compound leads to significant changes in the expression of critical genes involved in leukemogenesis. Specifically, it increases the abundance of transcripts for ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) , which are known to promote myeloid differentiation.[4][5] Concurrently, this compound treatment suppresses the expression of the oncogenes MYC and CEBPA , which are positively regulated by FTO.[4][5]
Anti-Leukemic Phenotypes
The modulation of these gene pathways results in several observable anti-cancer effects in AML cells:
-
Suppression of Proliferation: this compound dramatically inhibits the growth of human AML cell lines and primary patient-derived AML cells.[2][4]
-
Induction of Apoptosis: The compound promotes programmed cell death.[4][6][7]
-
Cell Cycle Arrest: this compound causes cells to arrest in the G1 phase of the cell cycle.[4]
-
Promotion of Myeloid Differentiation: It enhances the differentiation of AML cells, an effect that is particularly potent when combined with all-trans retinoic acid (ATRA).[4]
Caption: Downstream effects of FTO inhibition by this compound in AML cells.
Emerging Research: An FTO-Independent Off-Target Mechanism
Recent research has introduced complexity to the mechanism of action of this compound. A 2024 study revealed that this compound also functions as an inhibitor of human dihydroorotate dehydrogenase (hDHODH) , a critical enzyme in the de novo pyrimidine synthesis pathway.[8] This off-target inhibition leads to the accumulation of the substrate dihydroorotate and disrupts nucleotide synthesis, which is essential for rapidly proliferating cancer cells.[8] This hDHODH-mediated activity contributes to the anti-proliferative effects of this compound in a manner that can be independent of FTO status.[8] Another study suggests that the cytotoxicity of this compound may persist even in FTO-deficient cells, lending further support to the significance of an FTO-independent mechanism.[9]
Caption: Dual-inhibition model showing on-target (FTO) and off-target (hDHODH) effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell/Assay Type | Reference |
|---|---|---|---|---|
| IC₅₀ | FTO Demethylase Activity | 2.6 µM | Cell-free enzymatic assay | [1] |
| IC₅₀ | Cell Proliferation | 1.6 µM - 16 µM | Primary human AML cells | [4] |
| IC₅₀ | Cell Proliferation | ~10-30x higher than CS1/CS2 | AML Cell Lines |[10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|
| Xenotransplantation (MONOMAC6 AML cells) | 2 mg/kg, daily, intraperitoneal | Significantly prolonged survival | [4] |
| Patient-Derived Xenograft (PDX AML) | Not specified | Prolonged survival (less potent than CS1/CS2) | [10] |
| Intracranial Glioma Xenograft | 20 mg/kg, daily, intraperitoneal | Reduced tumor growth rates |[6] |
Key Experimental Protocols
The mechanism of this compound has been elucidated using a range of molecular and cellular biology techniques.
m6A Abundance Quantification
-
m6A Dot Blot Assay: Total mRNA is isolated from AML cells (e.g., NB4, MONOMAC6) treated with this compound or a vehicle control (DMSO) for 72 hours. The mRNA is spotted onto a nylon membrane, which is then probed with an m6A-specific antibody. Signal intensity provides a semi-quantitative measure of global m6A levels. Methylene blue staining is used as a loading control.[4]
-
LC-MS/MS Quantification: mRNA is isolated, digested into single nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides precise quantification of the m6A-to-adenosine (A) ratio, offering a definitive measure of m6A abundance changes.[4]
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: AML cells are treated with this compound for 48-72 hours. Cells are then harvested and stained with Annexin V (to detect early apoptotic cells) and 7-aminoactinomycin D (7-AAD) or Propidium Iodide (PI) (to detect late apoptotic/necrotic cells). The stained cell populations are quantified using flow cytometry (FACS).[4]
-
Cell Cycle Analysis: Treated cells are fixed and stained with a DNA-intercalating dye like PI or Hoechst. The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Caption: A typical experimental workflow for assessing this compound-induced apoptosis via FACS.
In Vivo Xenograft Studies
-
Cell Line-Derived Xenograft: Immunocompromised mice (e.g., NSGS) are transplanted with human AML cells (e.g., MONOMAC6). After engraftment is established (approx. 10 days), mice are treated daily with intraperitoneal injections of this compound (e.g., 2 mg/kg) or a vehicle control. The primary endpoints are the monitoring of leukemic symptoms and overall survival.[4]
-
Patient-Derived Xenograft (PDX): This model uses primary AML cells from patients transplanted into immunocompromised mice. It is considered more clinically relevant. Efficacy is assessed by monitoring leukemia burden (e.g., via bioluminescence imaging) and overall survival.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ashpublications.org [ashpublications.org]
FB23-2: A Selective FTO Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of FB23-2, a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, a key N6-methyladenosine (m6A) RNA demethylase. This compound has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML), where FTO is often overexpressed and plays an oncogenic role. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and relevant signaling pathways associated with this compound.
Core Mechanism of Action
This compound functions as a selective inhibitor of the FTO m6A demethylase.[1][2] Developed through structure-based rational design, it directly binds to the FTO protein, leading to a significant increase in the global levels of m6A RNA methylation.[1] This epigenetic modification is crucial for regulating gene expression.
The primary anti-leukemic effects of this compound are attributed to its ability to modulate the expression of key cancer-related genes. Specifically, FTO inhibition by this compound leads to:
-
Upregulation of Tumor Suppressor Genes: Increased m6A methylation on the transcripts of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) enhances their expression.[1][3]
-
Downregulation of Oncogenes: Conversely, the stability and expression of critical oncogenes such as MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha) are reduced.[1][3]
This targeted modulation of gene expression ultimately triggers cell cycle arrest at the G1 phase, promotes cellular differentiation, and induces apoptosis in AML cells, thereby inhibiting their proliferation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| FTO Demethylase Activity | In vitro assay | 2.6 µM | [4][5][6][7] |
| Human FTO Demethylase Activity | In vitro assay | 0.5 µM | [4] |
| Cell Proliferation | NB4 (AML) | 0.8 µM | [1][6][7] |
| Cell Proliferation | MONOMAC6 (AML) | 1.5 µM | [1][6][7] |
| Cell Proliferation | Various AML cell lines | 1.9 - 5.2 µM | [1][6] |
| Cell Proliferation | Primary AML cells | 1.6 - 16 µM | [1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference |
| ALKBH5 | No significant inhibition | [1][4] |
| Histone Deacetylases (HDACs) | Minimal activity | [4] |
| DOT1L | Minimal activity | [4] |
| Bromodomain-containing proteins (BRDs) | Minimal activity | [4] |
| LSD1 | Minimal activity | [4] |
| Jumonji domain-containing histone demethylases | Minimal activity | [4] |
| TET1 | Minimal inhibition | [4] |
| Kinases (panel of 405) | Minimal inhibition of most kinases | [4] |
| Oncogenic Proteases | Minimal inhibition | [4] |
| Cyclooxygenases (COX-1, COX-2) | No significant inhibition | [4] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data (Mouse Models)
| Parameter | Value/Observation | Animal Model | Reference |
| Administration Route | Intraperitoneal (i.p.) | Mice | [5][7] |
| Dosage | 2 mg/kg | Xenografted mice | [5][6][7] |
| Efficacy | Significantly inhibits AML progression | Xenografted mice | [1][2] |
| Efficacy | Delays disease onset and prolongs survival | Xenografted mice | [6] |
| Tmax | 1.0 hour | Mice | [4] |
| Volume of Distribution (Vd) | 1.8 L/kg | Mice | [4] |
| Absolute Oral Bioavailability | 35% | Mice | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles. Below are generalized methodologies for key experiments based on the available literature.
FTO Inhibition Assay (In Vitro Demethylation)
This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, and co-factors such as Fe(II) and α-ketoglutarate.
-
Inhibitor Incubation: Varying concentrations of this compound (or a vehicle control, typically DMSO) are added to the reaction mixture.
-
Initiation and Incubation: The demethylation reaction is initiated and incubated at 37°C for a defined period.
-
Quenching: The reaction is stopped, often by heat inactivation or the addition of a chelating agent like EDTA.
-
Quantification: The amount of demethylated product (adenosine) or the remaining m6A-containing substrate is quantified. This is commonly done using techniques like HPLC-MS/MS, which can separate and quantify the different nucleosides.
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of AML cell lines.
-
Cell Seeding: AML cells (e.g., NB4, MONOMAC6) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-96 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity as a proxy for cell number.
-
Data Analysis: The absorbance or fluorescence readings are normalized to the vehicle control, and the IC50 value is calculated from the resulting dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to FTO within intact cells.
-
Cell Treatment: Intact AML cells are treated with either this compound or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation of Aggregates: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: The amount of soluble FTO protein remaining in the supernatant at each temperature is quantified by Western blotting.
-
Analysis: A "melting curve" is generated for both the treated and control samples. A shift in the curve to higher temperatures in the presence of this compound indicates direct binding to FTO.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells.
-
Tumor Growth/Leukemia Establishment: The tumors are allowed to grow to a palpable size, or leukemia is allowed to establish.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 2 mg/kg, i.p. daily), while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), or disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood for leukemic cells. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or ethical endpoints), the animals are euthanized, and tumors or tissues are collected for further analysis (e.g., histology, biomarker analysis). Survival data is also collected and analyzed using Kaplan-Meier curves.
Conclusion
This compound is a well-characterized, selective inhibitor of the FTO m6A demethylase with potent anti-leukemic activity demonstrated in both in vitro and in vivo models of AML. Its mechanism of action, involving the epigenetic reprogramming of cancer cells, offers a novel therapeutic strategy. The data presented in this guide underscore the potential of FTO as a druggable target and this compound as a lead compound for the development of new AML therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of FB23-2 in m6A RNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism and gene expression. The reversible nature of m6A methylation, governed by "writer," "eraser," and "reader" proteins, has emerged as a key regulatory layer in cellular physiology and pathology. The m6A eraser, fat mass and obesity-associated protein (FTO), is a demethylase that removes methyl groups from m6A-modified RNA. Its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). FB23-2 is a potent and selective small-molecule inhibitor of FTO. This technical guide provides an in-depth overview of the role of this compound in m6A RNA methylation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. While the predominant view supports this compound's anti-leukemic effects through FTO inhibition and subsequent m6A hypermethylation, this guide also addresses conflicting evidence suggesting potential FTO-independent mechanisms.
Mechanism of Action of this compound
This compound is a derivative of FB23, developed through structure-based rational design to selectively inhibit the m6A demethylase activity of FTO.[1][2] It directly binds to the FTO protein, thereby blocking its enzymatic function.[1][3] The primary consequence of FTO inhibition by this compound is the accumulation of m6A on RNA.[1]
Signaling Pathway of this compound Action
The inhibitory effect of this compound on FTO sets off a cascade of events that ultimately impacts gene expression and cellular phenotype, particularly in AML. By preventing the demethylation of m6A on target mRNAs, this compound influences their stability and translation. This leads to the upregulation of tumor-suppressive genes and the downregulation of oncogenes.
Caption: Proposed signaling pathway of this compound in AML.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| FTO IC50 | 2.6 µM | In vitro demethylation assay | [4][5] |
| NB4 Proliferation IC50 | 0.8-1.5 µM | Human AML cell line | [5] |
| MONOMAC6 Proliferation IC50 | 0.8-1.5 µM | Human AML cell line | [5] |
| Other AML Cell Lines IC50 | 1.9 - 5.2 µM | Various genetic backgrounds | [5] |
Table 2: Effects of this compound on m6A Levels and Gene Expression
| Experiment | Treatment | Target | Outcome | Reference |
| m6A Dot Blot | This compound | Global m6A | Substantial Increase | [1] |
| LC-MS/MS | This compound | Global m6A in mRNA | Confirmed Increase | [1] |
| m6A-seq | 5 µM this compound (72h) | m6A peaks in MONOMAC6 cells | 342 hypermethylated, 72 hypomethylated peaks | [6] |
| RNA-seq | 5 µM this compound (72h) | Gene expression in K562 cells | 2655 downregulated, 2520 upregulated genes | [6] |
| Gene Expression | This compound | ASB2, RARA | Upregulation | [1][7] |
| Gene Expression | This compound | MYC, CEBPA | Downregulation | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
m6A Dot Blot Assay
This method is used to detect changes in the overall level of m6A in total RNA.
Protocol:
-
Isolate total RNA from control and this compound-treated cells using a standard RNA extraction kit.
-
Denature the RNA samples by incubating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Serially dilute the RNA samples in RNase-free water.
-
Spot the diluted RNA onto a nitrocellulose membrane and crosslink using a UV crosslinker.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
As a loading control, stain the membrane with methylene blue to visualize total RNA.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a ligand (this compound) to its target protein (FTO) in a cellular context.
Protocol:
-
Harvest control and this compound-treated cells and lyse them in a suitable buffer.
-
Clear the lysate by centrifugation.
-
Divide the supernatant into aliquots and heat them to a range of different temperatures for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO at each temperature by Western blotting using an FTO-specific antibody.
-
A shift in the thermal stability of FTO in the presence of this compound indicates direct binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conflicting Evidence and Future Directions
While a substantial body of evidence supports the role of this compound as an on-target FTO inhibitor that modulates m6A levels, some studies present a more complex picture.
A comparative analysis of RNA-seq and m6A-mRNA transcriptome microarray data revealed a minimal overlap between genes whose expression is altered by this compound and those with changes in m6A methylation.[6] Furthermore, this study did not observe a correlation between the expected m6A hypermethylation from FTO inhibition and the deregulation of individual mRNAs.[6]
More recent research using direct RNA nanopore sequencing has suggested that this compound does not alter m6A stoichiometry in AML cell lines.[8] This study also found that the cytotoxic effects of this compound persisted even in FTO-deficient cells, implying a potential FTO-independent mechanism of action.[8]
Caption: Logical relationship of the conflicting hypotheses on this compound's mechanism.
These conflicting findings highlight the need for further research to fully elucidate the mechanism of action of this compound. Future studies should aim to:
-
Utilize quantitative, single-nucleotide resolution m6A sequencing methods to precisely map the effects of this compound on the epitranscriptome.
-
Employ unbiased proteomic and genomic approaches to identify potential off-targets of this compound.
-
Validate the on-target and off-target effects of this compound in a wider range of cancer models.
Conclusion
This compound is a valuable chemical probe for studying the role of FTO and m6A methylation in health and disease. The predominant model suggests that its potent anti-leukemic activity stems from the inhibition of FTO's m6A demethylase function, leading to increased m6A levels on key cancer-related transcripts. However, emerging evidence warrants a critical evaluation of potential off-target or FTO-independent effects. A comprehensive understanding of this compound's complete mechanism of action will be crucial for its potential translation into a therapeutic agent. This guide provides a foundational understanding for researchers and drug developers working in the dynamic field of epitranscriptomics.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | GlpBio [glpbio.cn]
- 5. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. researchgate.net [researchgate.net]
- 7. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
FB23-2: A Technical Guide to a Novel Epitranscriptomic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics, which encompasses the study of post-transcriptional modifications of RNA, is rapidly emerging as a critical area of investigation in cellular biology and disease pathogenesis. Among the most abundant of these modifications is N6-methyladenosine (m6A), a dynamic and reversible mark that plays a pivotal role in regulating RNA metabolism and function. The discovery of enzymes that can add or remove this mark has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of FB23-2, a potent and selective small-molecule inhibitor of the m6A demethylase FTO (fat mass and obesity-associated protein). We will delve into its mechanism of action, its profound impact on the epitranscriptome, and its therapeutic potential, with a primary focus on its well-documented anti-leukemic activity in Acute Myeloid Leukemia (AML). This document will also present detailed experimental protocols and quantitative data to support researchers in their exploration of this compound and its role in epitranscriptomic regulation.
Introduction to Epitranscriptomics and the Role of FTO
Epitranscriptomics refers to the array of biochemical modifications that occur on RNA molecules, influencing their fate and function without altering the underlying nucleotide sequence. These modifications, including m6A, N1-methyladenosine (m1A), and pseudouridine (Ψ), are integral to the regulation of gene expression, affecting processes such as RNA splicing, stability, nuclear export, and translation.
The m6A modification is the most prevalent internal modification in eukaryotic mRNA and is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. Writer proteins, such as the METTL3-METTL14 complex, install the m6A mark. Eraser proteins, including FTO and ALKBH5, remove it. Reader proteins, like the YTH domain-containing family of proteins, recognize m6A-modified RNA and mediate its downstream effects.
The FTO protein was the first identified m6A demethylase and has been implicated in a variety of cellular processes and diseases, including obesity and cancer. In several cancers, including Acute Myeloid Leukemia (AML), FTO is overexpressed and acts as an oncogene by demethylating and stabilizing the transcripts of key cancer-promoting genes.[1] This has positioned FTO as a promising therapeutic target.
This compound: A Potent and Selective FTO Inhibitor
This compound is a small-molecule inhibitor of FTO that was developed through structure-based rational design, evolving from its precursor, FB23.[2][3] This optimization led to a compound with improved cell permeability and significantly enhanced anti-proliferative activity.[2]
Mechanism of Action
This compound functions as a competitive inhibitor of FTO, directly binding to its catalytic domain and blocking its m6A demethylase activity.[2][3] By inhibiting FTO, this compound leads to an increase in the global levels of m6A methylation on RNA transcripts.[2] This hypermethylation alters the stability and translation of specific mRNAs, ultimately leading to the observed anti-cancer effects.
Selectivity Profile
A crucial aspect of any targeted therapy is its selectivity. This compound has been shown to be highly selective for FTO over the other known m6A demethylase, ALKBH5.[2] This selectivity is critical for minimizing off-target effects and providing a more precise tool for studying the biological functions of FTO.
Impact of this compound on Cellular Signaling and Cancer Progression
The primary and most well-studied impact of this compound is its potent anti-leukemic activity in AML.[2][3] By inhibiting FTO, this compound triggers a cascade of events that collectively suppress leukemia cell growth and promote their differentiation and apoptosis.
Regulation of Key Oncogenic and Tumor Suppressor Pathways
The anti-leukemic effects of this compound are mediated through the altered expression of several key genes:
-
Upregulation of ASB2 and RARA: this compound treatment leads to an increase in the m6A levels of the transcripts for Ankyrin Repeat and SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA), resulting in their increased expression.[2][4] Both ASB2 and RARA are known to be negative regulators of leukemogenesis and play crucial roles in myeloid differentiation.[1][4][5]
-
Downregulation of MYC and CEBPA: Conversely, this compound treatment leads to the destabilization of the transcripts for the proto-oncogene MYC and the transcription factor CCAAT/Enhancer Binding Protein Alpha (CEBPA), resulting in their decreased expression.[2][6][7] Both MYC and CEBPA are critical for the proliferation and survival of leukemia cells.[6][7]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: this compound inhibits FTO, leading to increased m6A on target mRNAs, altering gene expression and promoting anti-leukemic effects.
Therapeutic Potential Beyond AML
While the research on this compound has predominantly focused on AML, emerging evidence suggests its potential therapeutic utility in other cancers. Studies have shown that FTO is also overexpressed and plays an oncogenic role in glioblastoma, breast cancer, and pancreatic cancer.[8][9] Therefore, this compound may hold promise for the treatment of these malignancies as well. Further research is warranted to explore the efficacy of this compound in a broader range of cancer types.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FTO Inhibition) | 2.6 µM | In vitro demethylation assay | [10][11] |
| IC50 (Cell Proliferation) | 0.8 µM | NB4 (AML) | [10][11] |
| 1.5 µM | MONOMAC6 (AML) | [10][11] | |
| 1.9 - 5.2 µM | Panel of human AML cells | [11] | |
| 1.6 - 16 µM | Primary human AML cells | [2] | |
| Effect on m6A Levels | Substantial Increase | NB4 and MONOMAC6 cells | [2] |
| ~2-fold increase | Mouse myocardium (LPS-induced endotoxemia) | [12] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Animal Model | Reference |
| In Vivo Efficacy | Significantly inhibits leukemia progression | Xenograft mouse model (MONOMAC6) | [2] |
| Prolongs survival | Xenograft mouse model (MONOMAC6) | [2] | |
| Delays onset of leukemic symptoms | Xenograft mouse model (MONOMAC6) | [2] | |
| Suppresses proliferation of primary AML cells | Patient-derived xenograft (PDX) model | [2] |
Table 2: In Vivo Efficacy of this compound
Detailed Experimental Protocols
This section provides detailed protocols for key experiments commonly used to study the effects of this compound.
m6A Dot Blot Assay
This semi-quantitative method is used to assess global changes in m6A levels in a given RNA sample.
Caption: Workflow for performing an m6A dot blot assay to measure global m6A levels in mRNA.
Protocol:
-
RNA Isolation and mRNA Purification: Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol). Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Quantification and Denaturation: Quantify the purified mRNA using a spectrophotometer. Denature the mRNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting and Crosslinking: Spot serial dilutions of the denatured mRNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry, and then UV-crosslink the RNA to the membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the chemiluminescent signal using an appropriate substrate and imaging system. Methylene blue staining of the membrane can be used as a loading control.
LC-MS/MS for m6A Quantification
This highly sensitive and quantitative method allows for the precise measurement of the m6A/A (N6-methyladenosine to adenosine) ratio in an RNA sample.
Protocol:
-
RNA Digestion: Digest purified mRNA to single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography (LC).
-
Mass Spectrometry Analysis: Analyze the separated nucleosides using tandem mass spectrometry (MS/MS). The amounts of adenosine (A) and m6A are quantified by monitoring their specific mass transitions.
-
Data Analysis: Calculate the m6A/A ratio based on the quantified amounts of m6A and A.
Cell Viability Assay (Trypan Blue Exclusion)
This is a simple and widely used method to assess the effect of this compound on cell viability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cityofhope.org [cityofhope.org]
- 6. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m6A demethylase FTO suppresses pancreatic cancer tumorigenesis by demethylating PJA2 and inhibiting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Increased m6A-RNA methylation and FTO suppression is associated with myocardial inflammation and dysfunction during endotoxemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FB23-2 in Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function and therapeutic potential of FB23-2, a small-molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). We will delve into its mechanism of action, impact on key signaling pathways, and present quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Core Function of this compound in AML
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) from RNA.[1][2][3] In AML, FTO is considered an oncogenic protein that promotes leukemogenesis.[1][2][3] By inhibiting FTO's demethylase activity, this compound effectively increases the levels of m6A on RNA, mimicking the effects of FTO depletion.[1] This targeted inhibition has been shown to suppress the proliferation of AML cells, promote their differentiation, and induce apoptosis.[1][2][3]
While the primary mechanism of this compound is understood to be FTO-dependent, some studies suggest that its anti-leukemic effects may persist even in FTO-deficient cells, indicating a potential for FTO-independent mechanisms of action that warrant further investigation.[4][5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in AML models.
Table 1: In Vitro Efficacy of this compound in Primary Human AML Cells
| Patient Sample | Cytogenetics | This compound IC50 (µM) |
| AML Patient 1 | t(11;19) | 1.6 |
| AML Patient 2 | Normal | 8.2 |
| AML Patient 3 | del(5q) | 16 |
| AML Patient 4 | Normal | 5.4 |
Source: Adapted from data presented in "Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia".[1]
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Median Survival (Days) | Change in Spleen Weight | Change in Liver Weight |
| Vehicle Control | ~20 | Baseline | Baseline |
| This compound (2 mg/kg) | ~40 | Reduced | Reduced |
Source: Adapted from data presented in "Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia".[1]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of FTO leads to significant changes in gene expression and the modulation of critical signaling pathways that are dysregulated in AML.
Upon treatment with this compound, there is a notable increase in the mRNA and protein levels of ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[1] Conversely, the expression of key oncogenes in AML, MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha), is inhibited.[1]
Gene set enrichment analysis (GSEA) has revealed that this compound treatment impacts several key cellular processes. Pathways associated with apoptosis and the p53 pathway are stimulated, while those related to MYC targets , the G2M checkpoint , and E2F targets are repressed.[1]
Caption: Signaling pathway of this compound in AML.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize the function of this compound are outlined below.
Cell Proliferation Assay
This assay is used to determine the inhibitory effect of this compound on the growth of AML cells.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6) or primary AML cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit (Promega, G4100)
-
Plate reader
Procedure:
-
Seed 5,000 to 10,000 AML cells per well in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the CellTiter 96® reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell proliferation inhibition and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to its target protein, FTO, within the cellular environment.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
This compound
-
DMSO
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT)
-
Western blot reagents and antibodies against FTO
Procedure:
-
Harvest and lyse AML cells.
-
Add this compound (e.g., 50 µM) or DMSO to the cell lysate and incubate at 25°C for 25 minutes.
-
Aliquot the lysate into separate tubes and heat them at various temperatures for 5 minutes to denature the proteins.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatants and analyze the amount of soluble FTO protein by Western blotting.
-
Increased thermal stability of FTO in the presence of this compound indicates direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
LC-MS/MS for m6A Quantification
This method provides a quantitative measurement of the m6A levels in mRNA from AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
mRNA isolation kit
-
Nuclease P1, venom phosphodiesterase I, and alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat AML cells with this compound or DMSO.
-
Isolate mRNA from the treated cells.
-
Digest the mRNA into single nucleosides using a cocktail of nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.
-
Analyze the resulting nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of m6A and other nucleosides.
-
Calculate the ratio of m6A to adenosine (A) to determine the abundance of m6A.
AML Xenograft Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/LtSz-scid IL2RG-SGM3)
-
Human AML cell lines (e.g., MONOMAC6) or patient-derived primary AML cells
-
This compound
-
Vehicle control solution
Procedure:
-
Xenotransplant human AML cells into the immunocompromised mice.
-
Allow the leukemia to establish for a set period (e.g., 10 days).
-
Administer this compound (e.g., 2 mg/kg) or vehicle control to the mice daily via intraperitoneal injection for a defined duration (e.g., 10 days).
-
Monitor the mice for signs of leukemia progression and overall survival.
-
At the end of the study, or upon euthanasia, collect tissues such as peripheral blood, bone marrow, and spleen.
-
Analyze the tissues for the abundance of human AML cells (e.g., using flow cytometry for human CD markers) and assess organomegaly.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML by targeting the oncogenic FTO demethylase. Its ability to inhibit FTO, increase m6A RNA methylation, and consequently suppress leukemic cell growth while promoting apoptosis has been demonstrated in preclinical models. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research and development of FTO inhibitors as a novel class of anti-leukemic drugs. Further exploration into potential FTO-independent mechanisms will also be crucial for a complete understanding of this compound's activity.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. FTO depletion does not alter m6A stoichiometry in AML mRNA: a reassessment using direct RNA nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of FB23-2: A Selective FTO Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated significant anti-leukemic effects in preclinical models of acute myeloid leukemia (AML).[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: Targeting FTO in Acute Myeloid Leukemia
The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from RNA.[4] In certain subtypes of AML, FTO is highly expressed and functions as an oncogene by demethylating the mRNA of key cancer-related genes, thereby altering their stability and translation.[4] This aberrant activity promotes leukemogenesis and inhibits the differentiation of leukemia cells.[4] Consequently, FTO has emerged as a compelling therapeutic target for the development of novel anti-cancer therapies.
This compound was developed through a structure-based rational design approach to selectively inhibit the m6A demethylase activity of FTO.[1][2] By inhibiting FTO, this compound increases global m6A levels in AML cells, mimicking the effects of FTO depletion and leading to the suppression of proliferation, induction of apoptosis, and promotion of myeloid differentiation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia Cell Lines
| Cell Line | Genetic Background | IC50 (μM) | Reference |
| NB4 | t(15;17)/PML-RARA | Not explicitly stated, but proliferation is inhibited | [1] |
| MONOMAC6 | t(9;11)/MLL-AF9 | Not explicitly stated, but proliferation is inhibited | [1] |
| MA9.3ITD | MLL-AF9, FLT3-ITD | 1.9 - 5.2 | [3] |
| MA9.3RAS | MLL-AF9, NRAS mutation | 1.9 - 5.2 | [3] |
| U937 | t(10;11) | 1.9 - 5.2 | [3] |
| ML-2 | t(6;11) | 1.9 - 5.2 | [3] |
| MV4-11 | t(4;11) | 1.9 - 5.2 | [3] |
| Primary AML Cells (Patient-Derived) | Various Cytogenetics | 1.6 - 16 | [1][3] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Treatment Regimen | Key Findings | Reference |
| MONOMAC6 Xenograft | 2 mg/kg/day, intraperitoneally for 10 days | Substantially delayed the onset of full-blown leukemic symptoms and significantly prolonged survival by almost doubling the median survival. | [1][3] |
| Patient-Derived Xenograft (PDX) | Not explicitly stated | Significantly reduced leukemia tissue infiltration and extended survival. | [5] |
Mechanism of Action: Modulation of FTO Signaling Pathway
This compound exerts its anti-leukemic effects by directly binding to and inhibiting the m6A demethylase activity of FTO.[1][2] This leads to an increase in global m6A RNA methylation, which in turn modulates the expression of key genes involved in leukemogenesis.[1][3]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
m6A Dot Blot Assay
This semi-quantitative method is used to assess global m6A levels in mRNA.
Materials:
-
Total RNA isolated from AML cells
-
mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)
-
Hybond-N+ membrane
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene Blue solution
-
UV crosslinker
Procedure:
-
Isolate mRNA from total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration.
-
Denature 100-500 ng of mRNA in three volumes of RNA incubation buffer at 65°C for 5 minutes.
-
Spot the denatured mRNA onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the signal using ECL substrate and a chemiluminescence imager.
-
Stain the membrane with Methylene Blue to visualize the total RNA loaded as a loading control.
Apoptosis Analysis by FACS
This method quantifies the percentage of apoptotic cells using Annexin V and 7-AAD staining.
Materials:
-
AML cells treated with this compound or vehicle control
-
Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative and 7-AAD-negative cells are live cells.
-
Annexin V-positive and 7-AAD-negative cells are early apoptotic cells.
-
Annexin V-positive and 7-AAD-positive cells are late apoptotic or necrotic cells.
-
Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure the mRNA expression levels of FTO target genes.
Materials:
-
Total RNA isolated from treated and control AML cells
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (see Table 3)
-
RT-qPCR instrument
Table 3: Validated Primer Sequences for Human Gene Expression Analysis
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| ASB2 | GGACATCTCCAACAAATCCCGAG | TTGGTGTCTGCGTTGTGCTGCA | [6] |
| RARA | Not explicitly provided in search results | Not explicitly provided in search results | [7] |
| MYC | TCAAGAGGTGCCACGTCTCC | TCTTGCAGCAGGATAGTCCTT | [8] |
| CEBPA | AGGAGGATGAAGCCAAGCAGCT | AGTGCGCGATCTGGAACTGCAG | [9] |
| GAPDH (housekeeping) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | [10] |
Procedure:
-
Isolate total RNA from cells and perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).
LC-MS/MS for this compound Quantification
This method is used for the sensitive and specific quantification of this compound in biological matrices.
General Parameters (based on typical small molecule quantification methods):
-
Chromatography: Reversed-phase HPLC (e.g., C18 column) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[11][12]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI).
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma, cell lysates, or tissue homogenates.
Note: Specific mass transitions and detailed gradient conditions for this compound would need to be optimized empirically.
Experimental and Developmental Workflow
The development of this compound followed a structured preclinical workflow.
Workflow Diagram
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity as a selective FTO inhibitor in AML models. Its ability to modulate the m6A epitranscriptome and consequently alter the expression of key oncogenic drivers provides a strong rationale for its further development. Future work will likely focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetics, to support the transition of this compound into clinical trials for the treatment of AML and potentially other FTO-driven malignancies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapeutics.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. lcms.cz [lcms.cz]
- 12. rsc.org [rsc.org]
Unveiling FB23-2: A Potent FTO Inhibitor for Acute Myeloid Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. Emerging evidence highlights the critical role of FTO in the proliferation and survival of acute myeloid leukemia (AML) cells, making it a promising therapeutic target. This compound exerts its anti-leukemic effects by increasing global m6A methylation in RNA, leading to the modulation of key oncogenic and tumor-suppressive pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a derivative of FB23, designed for improved cell permeability and anti-proliferative activity.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[[2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl]amino]-N-hydroxybenzamide |
| CAS Number | 2243736-45-8 |
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |
| Molecular Weight | 392.24 g/mol |
| SMILES | Cc1noc(C)c1-c1cc(Cl)c(Nc2ccccc2C(=O)NO)c(Cl)c1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥2 mg/mL |
| Storage | Store at -20°C for long-term |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of the FTO demethylase, with a reported IC50 of 2.6 µM in in vitro assays.[1] Its primary mechanism of action involves the inhibition of FTO's ability to remove the m6A modification from RNA. This leads to an accumulation of m6A in the transcriptome of AML cells, which in turn affects the stability and translation of various target mRNAs.
FTO Inhibition and Downstream Effects
The inhibition of FTO by this compound triggers a cascade of events within AML cells, ultimately leading to anti-leukemic effects. The key downstream targets and cellular consequences are outlined below.
Caption: FTO signaling pathway and the inhibitory effect of this compound in AML.
Table 3: In Vitro Activity of this compound against AML Cell Lines
| Cell Line | IC50 (µM) |
| NB4 | 0.8 |
| MONOMAC6 | 1.5 |
| Other AML cell lines | 1.9 - 5.2 |
Pharmacokinetics
Pharmacokinetic studies in Sprague Dawley rats have shown that this compound has a favorable profile for in vivo applications.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose | 3 mg/kg (intraperitoneal) |
| Cmax | 2421.3 ng/mL |
| T1/2 (Elimination half-life) | 6.7 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed AML cells and treat with various concentrations of this compound for the desired time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in AML cells treated with this compound using propidium iodide staining.
Materials:
-
AML cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound for the desired duration (e.g., 24 hours).
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of FTO target genes (e.g., ASB2, RARA, MYC, CEBPA) in AML cells after this compound treatment.
Materials:
-
AML cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control AML cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Procedure:
-
Sublethally irradiate immunodeficient mice (e.g., NOD/SCID).
-
Inject human AML cells (e.g., MONOMAC6) intravenously.
-
Monitor for engraftment of leukemia cells.
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle control daily.
-
Monitor tumor burden and survival of the mice.
-
At the end of the study, collect tissues for further analysis (e.g., flow cytometry of bone marrow and spleen).
Conclusion
This compound is a valuable research tool for investigating the role of FTO and m6A RNA methylation in acute myeloid leukemia. Its potent and selective inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of targeting FTO in AML and other malignancies where this enzyme is implicated.
References
FB23-2: A Technical Guide to its Therapeutic Potential in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound modulates the m6A methylation of various RNA transcripts, leading to anti-leukemic effects in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and key experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting FTO in AML and other malignancies.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, translation, and splicing. The FTO protein is a key m6A demethylase that removes this modification, thereby influencing the expression of various oncogenes and tumor suppressors. In several subtypes of acute myeloid leukemia (AML), FTO is overexpressed and contributes to leukemogenesis.[1] this compound was developed as a selective inhibitor of FTO, demonstrating significant preclinical anti-tumor activity in AML models.[2] This document outlines the core scientific findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action
On-Target Activity: FTO Inhibition
This compound directly binds to FTO and selectively inhibits its m6A demethylase activity.[1] This inhibition leads to an increase in global m6A levels in the transcriptome of AML cells.[3] The primary anti-leukemic effects of this compound are mediated through the modulation of key signaling pathways that are dependent on FTO's demethylase activity.
The inhibition of FTO by this compound leads to the altered expression of critical genes involved in leukemogenesis:
-
Downregulation of Oncogenes: this compound treatment results in the decreased expression of the oncogenes MYC and CEBPA. This is achieved by increasing the m6A modification on their respective mRNAs, which leads to decreased transcript stability.[3][4]
-
Upregulation of Tumor Suppressors: Conversely, this compound upregulates the expression of the tumor suppressor genes ASB2 and RARA. The increased m6A levels in the transcripts of these genes are thought to enhance their stability or translation.[3][5]
Off-Target Activity: hDHODH Inhibition
Recent studies have revealed that this compound also exhibits off-target activity by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] This inhibition can contribute to the anti-proliferative effects of this compound in a manner that is independent of FTO. The dual inhibition of FTO and hDHODH may offer a synergistic anti-leukemic effect, but also highlights the importance of considering off-target effects in the development of FTO inhibitors.[6][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the preclinical activity of this compound.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| NB4 | ~2.0 | 72 | [3] |
| MONOMAC6 | ~3.0 | 72 | [3] |
| Primary AML Cells (Patient 1) | 1.6 | Not Specified | [3] |
| Primary AML Cells (Patient 2) | 5.8 | Not Specified | [3] |
| Primary AML Cells (Patient 3) | 16 | Not Specified | [3] |
| Primary AML Cells (Patient 4) | 4.2 | Not Specified | [3] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Model Type | Mouse Strain | Cell Line/Patient Sample | Treatment Regimen | Key Outcomes | Reference |
| Cell Line-Derived Xenograft (CDX) | NSGS | MONOMAC6 | 2 mg/kg, daily, intraperitoneal injection for 10 days | Significantly prolonged survival, reduced splenomegaly and hepatomegaly, suppressed human AML cell abundance. | [3] |
| Patient-Derived Xenograft (PDX) | NSGS | Primary AML cells | 2 mg/kg, daily, intraperitoneal injection for 17 days | Suppressed proliferation of primary AML cells. | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed AML cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.[8]
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).[8]
-
Add 10 µL of CCK-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentration of this compound for the indicated time.[3]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[10]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.[11] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
In Vivo Xenograft Model
This protocol provides a general framework for establishing and treating AML xenografts in immunodeficient mice with this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSGS)
-
AML cell lines or patient-derived AML cells
-
This compound
-
Vehicle control (e.g., DMSO in corn oil)
-
Flow cytometry antibodies (e.g., anti-human CD45)
Procedure:
-
Cell Preparation and Injection:
-
For CDX models, culture and harvest AML cell lines. Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 200 µL.[12]
-
For PDX models, thaw cryopreserved primary AML patient cells and resuspend in an appropriate medium.[13]
-
Inject the cell suspension intravenously into the tail vein of immunodeficient mice.[12]
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, collect peripheral blood weekly to monitor the percentage of human CD45+ cells by flow cytometry.[13]
-
-
Treatment:
-
Efficacy Assessment:
-
Monitor the overall health and body weight of the mice regularly.
-
Assess tumor burden by monitoring the percentage of human CD45+ cells in peripheral blood.
-
At the end of the study, euthanize the mice and collect bone marrow, spleen, and liver for analysis of tumor infiltration and cell differentiation by flow cytometry and histology.[3]
-
Monitor survival in a separate cohort of animals.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML. Its ability to inhibit FTO and modulate m6A RNA methylation leads to potent anti-leukemic effects in preclinical models. The dual targeting of FTO and hDHODH may provide a unique advantage in overcoming resistance mechanisms. Further investigation into the clinical efficacy and safety of this compound is warranted. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound and other FTO inhibitors.
References
- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ptglab.com [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FB23-2 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase.[1][2] Emerging evidence has highlighted the critical role of FTO in various cancers, particularly in acute myeloid leukemia (AML), where its overexpression is associated with leukemogenesis.[1][2] this compound exerts its anticancer effects by directly binding to FTO and inhibiting its demethylase activity, leading to a cascade of downstream effects on gene expression and cellular signaling pathways that govern cell proliferation, apoptosis, and differentiation.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cancer cell signaling pathways, and detailed protocols for relevant experimental validation.
Introduction to this compound and its Target: FTO
This compound was developed through structure-based rational design as a derivative of FB23, with improved cell permeability and anti-proliferative activity.[1] Its primary molecular target is the FTO protein, a member of the AlkB family of dioxygenases that removes the methyl group from m⁶A on RNA.[1][4] The m⁶A modification is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, translation, and transport.[1] In several cancers, including AML, FTO is overexpressed and acts as an oncogene by demethylating and stabilizing the transcripts of key proto-oncogenes, such as MYC, and by suppressing the expression of tumor suppressor genes.[1][3] By inhibiting FTO, this compound effectively reverses these oncogenic effects, making it a promising therapeutic agent.[1][2]
Mechanism of Action of this compound
This compound selectively inhibits the m⁶A demethylase activity of FTO.[1][5] This inhibition leads to an increase in the global levels of m⁶A RNA methylation within cancer cells.[1] The altered m⁶A landscape affects the stability and translation of numerous mRNA transcripts, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Key molecular events following this compound treatment include:
-
Increased m⁶A levels: Treatment with this compound results in a substantial increase in m⁶A abundance in the transcriptome of cancer cells.[1]
-
Downregulation of MYC and CEBPA: this compound treatment leads to the suppression of MYC and CEBPA expression, two critical transcription factors in leukemogenesis.[1][3]
-
Upregulation of ASB2 and RARA: The expression of Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA), which are negative regulators of leukemia cell growth, is significantly increased upon this compound treatment.[1][3]
The direct interaction and target engagement of this compound with the FTO protein in a cellular context can be validated using biophysical assays such as the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA).[1]
Core Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways. The primary pathways affected are those controlling apoptosis and cell cycle progression.
Apoptosis and p53 Signaling Pathway
Transcriptome analysis of cancer cells treated with this compound reveals an enrichment of genes involved in apoptosis and the p53 signaling pathway.[1] By inhibiting FTO, this compound promotes apoptosis and induces cell cycle arrest at the G1 stage in AML cells.[1] This pro-apoptotic effect is a key contributor to its therapeutic efficacy.
Caption: this compound induced apoptosis signaling pathway.
Potential Crosstalk with the NF-κB Signaling Pathway
While direct evidence linking this compound to the NF-κB pathway in cancer is still emerging, studies have shown that FTO overexpression can promote NF-κB activation through the generation of reactive oxygen species (ROS) in pancreatic β-cells.[6][7][8][9] This suggests a plausible, albeit indirect, mechanism where this compound, by inhibiting FTO, could potentially suppress ROS production and consequently attenuate NF-κB signaling. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation in many cancers.[10] Downregulation of NF-κB signaling has been shown to have anti-tumor effects.[11] Further research is warranted to fully elucidate the interplay between this compound and the NF-κB pathway in various cancer contexts.
Caption: Putative inhibitory effect of this compound on the NF-κB pathway.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines, primarily in the context of AML. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Acute Myeloid Leukemia | 0.8 | [1] |
| MONOMAC6 | Acute Myeloid Leukemia | 1.5 | [1] |
| Other AML cell lines | Acute Myeloid Leukemia | 1.9 - 5.2 | [1] |
| Primary AML cells | Acute Myeloid Leukemia | 1.6 - 16 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and mechanism of action of this compound.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct binding of this compound to the FTO protein in a complex cellular lysate.
Caption: Experimental workflow for the DARTS assay.
Protocol:
-
Lysate Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to both the this compound-treated and control lysates. The concentration of the protease should be optimized to achieve partial digestion.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for FTO.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
A stronger FTO band in the this compound-treated sample compared to the control indicates that this compound binding protected FTO from proteolytic degradation.[1][12][13][14]
-
Apoptosis Assay via Annexin V and 7-AAD Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells in ethanol for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI stains the DNA, and RNase A removes RNA to prevent non-specific staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Conclusion
This compound represents a promising therapeutic agent for cancers driven by FTO overexpression, particularly AML. Its mechanism of action, centered on the inhibition of FTO's m⁶A demethylase activity, leads to the modulation of key cancer-related signaling pathways, ultimately promoting apoptosis and inhibiting cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel anticancer strategies targeting the epitranscriptome.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. FTO Inhibits Insulin Secretion and Promotes NF-κB Activation through Positively Regulating ROS Production in Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. FTO Inhibits Insulin Secretion and Promotes NF-κB Activation through Positively Regulating ROS Production in Pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.hellobio.com [cdn.hellobio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols for FB23-2 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FB23-2, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, in preclinical in vivo mouse models. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in various disease models, particularly in acute myeloid leukemia (AML) and glioma.
Mechanism of Action
This compound functions as a small-molecule inhibitor that directly binds to the FTO protein, an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3][4][5][6] By inhibiting FTO's demethylase activity, this compound leads to an increase in global m6A levels in mRNA.[3][5] This modulation of RNA methylation has been shown to mimic the effects of FTO depletion, resulting in the suppression of proliferation and the promotion of differentiation and apoptosis in cancer cells, particularly in human acute myeloid leukemia (AML).[1][2][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound as an FTO inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo mouse studies investigating the efficacy and safety of this compound.
Table 1: this compound Dosage and Efficacy in AML Mouse Models
| Mouse Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Xenotransplanted NOD/LtSz-scid IL2RG-SGM3 (NSGS) mice | MONOMAC6 (human AML) | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Substantially delayed the onset of leukemic symptoms and significantly prolonged survival.[2][3] |
| Patient-Derived Xenotransplantation (PDX) AML model | Primary human AML cells | Not specified | Intraperitoneal (i.p.) | 17 days | Not specified |
Table 2: this compound Safety and Tolerability in Mice
| Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Safety Findings |
| BALB/c | 10, 20, 40, 80 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | No evidence of body weight loss or physical damage to organs observed at 20 mg/kg.[2] No significant differences in hematopoiesis were observed between the vehicle control and the 20 mg/kg treated mice.[2] |
Table 3: this compound Dosage and Efficacy in Glioma Mouse Models
| Mouse Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Intracranial gliomasphere xenografts | GS187 and XDS4130 (IDH1wt glioma) | 20 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth rates and increased overall survival.[7] Increased number of apoptotic (Cas3 positive) cells in tumors.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two common formulations for administering this compound to mice.
Formulation A: DMSO and Corn Oil
-
Prepare a stock solution of this compound in fresh, high-quality DMSO (e.g., 25 mg/mL).[1]
-
For a 1 mL working solution, add 50 µL of the 25 mg/mL this compound stock solution to 950 µL of corn oil.[1]
-
Mix the solution thoroughly to ensure homogeneity.
-
This formulation should be used immediately for optimal results.[1]
Formulation B: DMSO, PEG300, Tween 80, and Saline
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve the this compound in the vehicle solution to the desired final concentration (e.g., 1 mg/mL).[4]
-
Sonication is recommended to aid in the dissolution of the compound.[4]
Protocol 2: Administration of this compound in an AML Xenograft Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a human AML xenograft model.
Experimental Workflow Diagram
Caption: Experimental workflow for the AML xenograft mouse model.
Procedure:
-
Animal Model: Utilize immunodeficient mice such as NOD/LtSz-scid IL2RG-SGM3 (NSGS) mice.[2][4]
-
Cell Preparation: Culture and harvest MONOMAC6 human AML cells. Resuspend the cells in a suitable sterile buffer (e.g., PBS) at a concentration of 0.2 x 106 cells per injection volume.[4]
-
Xenotransplantation: Transplant 0.2 x 106 MONOMAC6 cells into each NSGS mouse via tail vein injection.[4]
-
Treatment Initiation: Ten days post-transplantation, begin treatment with this compound.[2][4]
-
Dosing: Administer this compound at a dose of 2 mg/kg/day via intraperitoneal (i.p.) injection.[2][3][4] A vehicle control group (e.g., the formulation vehicle without this compound) should be included.
-
Treatment Duration: Continue daily injections for 10 consecutive days.[2][4]
-
Monitoring: Monitor the mice daily for signs of AML progression, including hunched posture, paralysis, and reduced body weight.[4]
-
Endpoint: Euthanize mice when they exhibit classical AML symptoms or meet pre-defined humane endpoints.[4]
-
Analysis: Upon euthanasia, collect peripheral blood, spleen, and liver samples for further analysis, such as flow cytometry to assess tumor burden.[4]
Protocol 3: Safety and Toxicity Assessment of this compound
This protocol provides a framework for evaluating the safety profile of this compound in mice.
Experimental Workflow Diagram
Caption: Workflow for safety and toxicity assessment of this compound.
Procedure:
-
Animal Model: Use healthy BALB/c mice.[2]
-
Group Allocation: Randomly assign mice to different treatment groups (n=5 per group), including a vehicle control group and groups for various doses of this compound (e.g., 10, 20, 40, and 80 mg/kg).[2]
-
Dosing: Administer the assigned dose of this compound or vehicle control via intraperitoneal (i.p.) injection daily for 14 consecutive days.[2]
-
Monitoring: Record the body weight of each mouse daily.[2] Observe the mice for any signs of toxicity or distress.
-
Sample Collection: On day 15 (one day after the final dose), euthanize the mice and collect blood samples for hematology and plasma biochemistry analysis.[2]
-
Organ Analysis: Harvest major organs (e.g., liver, spleen, kidneys, heart, lungs) and record their weights.[2] Perform histological examinations to assess for any signs of tissue damage.[2]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: FB23-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of FB23-2, a potent and selective inhibitor of the mRNA N6-methyladenosine (m6A) demethylase FTO, for in vitro cell culture experiments.
Introduction
This compound is a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein, a key enzyme in mRNA demethylation.[1][2][3][4] By inhibiting FTO, this compound leads to an increase in global m6A levels in mRNA, which in turn affects the expression of oncogenes like MYC and CEBPA and promotes the expression of tumor suppressors such as ASB2 and RARA.[5] This activity makes this compound a valuable tool for studying the biological roles of m6A modification and for investigating potential therapeutic strategies in diseases like acute myeloid leukemia (AML).[1][2][3][4][6]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃[1] |
| Molecular Weight | 392.24 g/mol [1][2] |
| CAS Number | 2243736-45-8[1][3] |
| Appearance | White to beige powder |
Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.[7] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro use.[1][2][8]
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (recommended)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. It is recommended to prepare a high-concentration stock (e.g., 10 mM or 20 mM) to minimize the final concentration of DMSO in the cell culture medium. Use fresh, high-quality DMSO as moisture can reduce solubility.[2]
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][9]
-
Sterilization: While the stock solution in 100% DMSO is generally considered self-sterilizing, it can be filtered through a 0.22 µm syringe filter if necessary, though this may lead to some loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to 2 years).[1][3][10] Protect the stock solution from light.[1][3]
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.392 mg | 1.961 mg | 3.922 mg |
| 5 mM | 1.961 mg | 9.805 mg | 19.61 mg |
| 10 mM | 3.922 mg | 19.61 mg | 39.22 mg |
| 20 mM | 7.844 mg | 39.22 mg | 78.44 mg |
Calculations are based on a molecular weight of 392.24 g/mol .
Solubility in DMSO:
| Vendor | Reported Solubility | Molar Equivalent |
| MedChemExpress | 25 mg/mL[1] | ~63.7 mM |
| Selleck Chemicals | 78 mg/mL[2] | ~198.9 mM |
| Sigma-Aldrich | 2 mg/mL[8] | ~5.1 mM |
| Clinigen | 1 mg/mL (with sonication)[9] | ~2.55 mM |
Note: The variability in reported solubility may be due to differences in compound purity, DMSO quality, and dissolution methods.
Experimental Protocols
Cell Culture Treatment
Workflow for Cell Treatment:
Caption: Workflow for treating cultured cells with this compound.
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels and medium. Allow cells to adhere and enter logarithmic growth phase before treatment.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated wells (typically ≤ 0.1%).
-
Treatment: Add the working solution or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).[1][6]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as proliferation assays, apoptosis analysis, or gene and protein expression studies.
Recommended Concentration Range:
The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.
| Cell Line | Effective Concentration Range | IC₅₀ |
| NB4 (AML) | 1-20 µM[1][3] | 0.8 µM[3][4] |
| MONOMAC6 (AML) | 1-20 µM[1][3] | 1.5 µM[3][4] |
| Mouse BM cells | 0.5-5 µM[1][3] | Not reported |
| Human primary AML cells | Not specified | 1.6-16 µM[5] |
Mechanism of Action
This compound inhibits the FTO-mediated demethylation of N6-methyladenosine (m6A) on mRNA. This leads to an accumulation of m6A marks, which can alter mRNA stability and translation, ultimately affecting downstream signaling pathways involved in cell proliferation and differentiation.
Signaling Pathway Diagram:
Caption: this compound inhibits FTO, altering m6A levels and downstream gene expression.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in cell culture medium, try pre-warming the medium and vortexing during dilution. If precipitation persists, consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume.
-
Low Potency: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the final concentration and consider using freshly prepared stock solution.
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally remains below 0.1%. Always include a vehicle control to assess the effect of DMSO alone.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ≥98% (HPLC), m6A demethylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: FB23-2 Treatment for NB4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23-2 is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an mRNA N6-methyladenosine (m6A) demethylase.[1][2] In acute promyelocytic leukemia (APL) cells, such as the NB4 cell line, FTO is often overexpressed and plays a crucial role in leukemogenesis.[3] this compound exerts its anti-leukemic effects by inhibiting FTO's demethylase activity, leading to an increase in global m6A RNA methylation. This mimics the effect of FTO depletion and results in the suppression of proliferation, induction of apoptosis, and cell cycle arrest in AML cells.[1][2] These application notes provide detailed protocols for the treatment of NB4 cells with this compound and subsequent analysis of its cellular effects.
Mechanism of Action
This compound directly binds to FTO and selectively inhibits its m6A demethylase activity.[1][2] This inhibition leads to an increased abundance of m6A on the mRNA of key oncogenes and tumor suppressors. Notably, this compound treatment upregulates the expression of ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) while downregulating the expression of MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha).[4] The modulation of these targets disrupts critical signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to the anti-leukemic effects observed in NB4 cells.
Caption: Signaling pathway of this compound in NB4 cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various acute myeloid leukemia (AML) cell lines, including NB4 cells.
| Cell Line | This compound IC50 (µM) |
| NB4 | 1.9 |
| MONOMAC6 | 5.2 |
| MOLM-13 | 3.8 |
| MV4-11 | 4.5 |
| Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[1] |
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| NB4 | Control (DMSO) | ~5% |
| NB4 | This compound (5 µM, 48h) | ~25% |
| MONOMAC6 | Control (DMSO) | ~8% |
| MONOMAC6 | This compound (10 µM, 72h) | ~30% |
| Apoptosis was assessed by Annexin V and 7-AAD staining followed by flow cytometry.[1] |
Experimental Protocols
NB4 Cell Culture and this compound Treatment
Materials:
-
NB4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture NB4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed NB4 cells at a density of 2 x 10^5 cells/mL in the desired cell culture plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Add the diluted this compound or an equivalent volume of DMSO (for the vehicle control) to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Caption: General experimental workflow for this compound treatment.
Apoptosis Assay using Annexin V and 7-AAD Staining
Materials:
-
This compound treated and control NB4 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
This compound treated and control NB4 cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
Materials:
-
This compound treated and control NB4 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-RARA, anti-ASB2, anti-CEBPA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the FTO m6A demethylase. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of this compound on NB4 APL cells. These studies are crucial for understanding its mechanism of action and for the further development of FTO inhibitors as a novel cancer therapy.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols: The Use of FB23-2 in MONOMAC6 Leukemia Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23-2 is a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) demethylase, FTO (fat mass and obesity-associated protein).[1][2] In the context of acute myeloid leukemia (AML), particularly in cell lines such as MONOMAC6 which is derived from a patient with acute monocytic leukemia, this compound has demonstrated significant anti-leukemic properties.[1][3] These application notes provide a comprehensive overview of the use of this compound in the MONOMAC6 cell line, including its mechanism of action, key experimental data, and detailed protocols for its application in a research setting.
The MONOMAC6 cell line is a valuable in vitro model for studying AML, characterized by a t(9;11)(p22;q23) translocation resulting in the MLL-AF9 fusion gene.[3] The therapeutic potential of this compound in this context lies in its ability to modulate the m6A RNA landscape, thereby influencing the expression of critical oncogenes and tumor suppressors.[4] By inhibiting FTO, this compound increases global m6A levels in mRNA, leading to the suppression of leukemogenesis through the induction of apoptosis, cell cycle arrest, and myeloid differentiation.[1][2]
Mechanism of Action
This compound directly binds to FTO, inhibiting its m6A demethylase activity.[1][2] This leads to an increase in global m6A methylation on RNA transcripts. In MONOMAC6 cells, this inhibition of FTO results in the upregulation of tumor suppressor genes such as ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha), and the downregulation of oncogenes like MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha).[1][4] The altered expression of these key regulatory genes contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in AML cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on the MONOMAC6 cell line.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | IC50 (μM) | Key Genetic Features | Reference |
| MONOMAC6 | 1.5 | t(9;11), MLL-AF9 | [5] |
| NB4 | 0.8 | t(15;17), PML-RARA | [6] |
| MV4-11 | 1.9 - 5.2 | t(4;11), MLL-AF4, FLT3-ITD | [1] |
| U937 | 1.9 - 5.2 | t(10;11) | [1] |
| ML-2 | 1.9 - 5.2 | t(6;11) | [1] |
Table 2: Cellular Uptake of this compound in AML Cell Lines
| Cell Line | This compound Concentration (nmol/million cells) | Reference |
| MONOMAC6 | ~0.05 - 0.2 | [1] |
| NB4 | ~0.05 - 0.2 | [1] |
Table 3: In Vivo Therapeutic Efficacy of this compound in a MONOMAC6 Xenograft Model
| Treatment Group | Median Survival | Outcome | Reference |
| Vehicle Control | Not specified | - | [1] |
| This compound (2 mg/kg/day) | Almost doubled | Delayed onset of leukemic symptoms, prolonged survival | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in MONOMAC6 leukemia cells.
Caption: General experimental workflow for evaluating this compound in MONOMAC6 cells.
Experimental Protocols
Cell Culture
-
Cell Line: MONOMAC6 (human acute monocytic leukemia)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 105 and 1 x 106 cells/mL.
Cell Viability Assay
This protocol is to determine the IC50 of this compound in MONOMAC6 cells.
-
Materials:
-
MONOMAC6 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed MONOMAC6 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of growth medium.
-
Prepare serial dilutions of this compound in growth medium. The final concentrations should typically range from 0.01 to 20 µM.[6]
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
MONOMAC6 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MONOMAC6 cells in 6-well plates at a density of 5 x 105 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 - 2 µM) or vehicle control for 48 hours.[6]
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Materials:
-
MONOMAC6 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat MONOMAC6 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Gene Expression Analysis by qRT-PCR
This protocol measures changes in the mRNA levels of target genes.
-
Materials:
-
MONOMAC6 cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, CEBPA, ASB2, RARA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
Treat MONOMAC6 cells with this compound (e.g., 1 µM) for 24 hours.[6]
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Western Blot Analysis
This protocol detects changes in the protein levels of target genes.
-
Materials:
-
MONOMAC6 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (MYC, CEBPA, ASB2, RARA) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated MONOMAC6 cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Global m6A RNA Quantification (Dot Blot Assay)
This protocol provides a semi-quantitative assessment of global m6A levels in mRNA.
-
Materials:
-
mRNA isolated from this compound treated MONOMAC6 cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Methylene blue staining solution
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Isolate total RNA and then purify mRNA from MONOMAC6 cells treated with this compound (e.g., 20 µM) for 72 hours.[1]
-
Denature the mRNA by heating.
-
Spot serial dilutions of the mRNA onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane and incubate with an anti-m6A antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total amount of RNA loaded as a control.[1]
-
Conclusion
This compound represents a promising therapeutic agent for AML, with demonstrated efficacy in the MONOMAC6 cell line. Its mechanism of action through FTO inhibition provides a clear rationale for its anti-leukemic effects. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular consequences of this compound treatment in MONOMAC6 and other relevant AML models. These studies will be crucial for the further development and potential clinical application of FTO inhibitors in the treatment of leukemia.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | GlpBio [glpbio.cn]
- 6. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols: FB23-2 in In Vitro Assays
Harnessing the Potency of FB23-2, a Selective FTO Inhibitor, for In Vitro Research
This compound is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m⁶A) demethylase.[1][2][3] By inhibiting FTO, this compound effectively increases global m⁶A levels in mRNA, leading to downstream effects on gene expression that can induce cell differentiation, apoptosis, and cell cycle arrest.[4][5] These characteristics make this compound a valuable tool for investigating the therapeutic potential of targeting RNA epigenetics in various diseases, particularly in acute myeloid leukemia (AML).[4][6]
This document provides detailed application notes and protocols for the optimal use of this compound in a range of in vitro assays, designed for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound directly binds to FTO and selectively inhibits its m⁶A demethylase activity, with an IC50 of 2.6 μM in cell-free assays.[1][2][3][7] This inhibition leads to an increase in m⁶A methylation on mRNA. In the context of AML, this has been shown to upregulate the expression of key differentiation-associated genes such as ASB2 and RARA, while downregulating oncogenes like MYC and CEBPA.[4] The culmination of these molecular events is the suppression of cancer cell proliferation and the induction of apoptosis.[4][6]
Quantitative Data Summary
The optimal concentration of this compound is assay- and cell-line dependent. The following table summarizes effective concentrations from various in vitro studies.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| NB4 | Proliferation (IC50) | 0.8 µM | 72 hours | 50% inhibition of cell proliferation |
| MONOMAC6 | Proliferation (IC50) | 1.5 µM | 72 hours | 50% inhibition of cell proliferation |
| NB4, MONOMAC6 | Apoptosis Induction | 1 - 20 µM | 48 - 72 hours | Dose-dependent increase in apoptosis |
| MONOMAC6 | Cell Cycle Arrest | 5 - 20 µM | 24 hours | Arrest at G1 phase |
| NB4, MONOMAC6 | m⁶A Level Increase | 20 µM | 72 hours | Substantial increase in global m⁶A levels in mRNA |
| NB4, MONOMAC6 | Gene Expression (RT-PCR) | 1 - 20 µM | 72 hours | Increased ASB2 and RARA mRNA levels |
| Mouse BM cells | Proliferation | 0.5 - 5 µM | 24 - 72 hours | Dose-dependent suppression of proliferation |
| Primary AML cells | Proliferation (IC50) | 1.6 - 16 µM | Not specified | 50% inhibition of cell proliferation |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 20 µM) and a DMSO control.
-
Incubate for 48 to 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
m⁶A Dot Blot Assay
This protocol provides a semi-quantitative assessment of global m⁶A levels in mRNA.
Materials:
-
AML cell lines
-
This compound stock solution (in DMSO)
-
mRNA isolation kit
-
Nitrocellulose membrane
-
UV crosslinker
-
Anti-m⁶A antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Methylene blue solution
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for 72 hours.[1]
-
Isolate mRNA from treated and control cells.
-
Spot serial dilutions of the mRNA onto a nitrocellulose membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane and then incubate with an anti-m⁶A antibody.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total RNA loaded as a control.
Solubility and Stock Solution Preparation
This compound is soluble in DMSO.[1] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
FB23-2 solubility in DMSO and other solvents
Application Notes and Protocols for FB23-2
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: this compound
-
Formal Name: 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-N-hydroxy-benzamide[1]
-
CAS Number: 2243736-45-8[1]
-
Molecular Formula: C₁₈H₁₅Cl₂N₃O₃[1]
-
Molecular Weight: 392.24 g/mol [2]
-
Appearance: White to beige solid powder
Solubility
This compound is a small molecule that is insoluble in water and ethanol[2]. Its solubility in organic solvents can vary between different vendors and batches, potentially due to factors like solvent purity, moisture content, temperature, and polymorphism[3]. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions[2].
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Concentration (mM) | Source |
| DMSO | 78 mg/mL | ~198.85 mM | Selleck Chemicals[2] |
| 60 mg/mL | ~152.97 mM | Probechem[4] | |
| 12 mg/mL | ~30.59 mM | Selleck Chemicals[2] | |
| 2 mg/mL | ~5.10 mM | Sigma-Aldrich | |
| Slightly soluble | Not specified | Cayman Chemical[1] | |
| DMF | Slightly soluble | Not specified | Cayman Chemical[1] |
| Methanol | Slightly soluble | Not specified | Cayman Chemical[1] |
| Water | Insoluble | Not applicable | Selleck Chemicals[2] |
| Ethanol | Insoluble | Not applicable | Selleck Chemicals[2] |
Mechanism of Action & Biological Activity
This compound is a potent and selective inhibitor of the N6-methyladenosine (m⁶A) RNA demethylase, the fat mass and obesity-associated protein (FTO)[2][5][6]. Dysregulation of FTO is implicated in various diseases, including cancer[7].
This compound was developed through structure-based rational design to directly bind to the FTO catalytic domain, selectively inhibiting its m⁶A demethylase activity with an in vitro IC₅₀ of approximately 2.6 μM[4][5][8]. This inhibition leads to an increase in the global levels of m⁶A modification on the mRNA of key oncogenes and tumor suppressors[8].
In acute myeloid leukemia (AML), FTO inhibition by this compound has been shown to:
-
Suppress Proliferation: It effectively inhibits the proliferation of a wide range of AML cell lines and patient-derived primary AML cells[5][7].
-
Promote Differentiation and Apoptosis: The compound induces cell cycle arrest at the G1 phase and promotes myeloid differentiation and apoptosis in AML cells[5][8].
-
Regulate Gene Expression: It alters the expression of critical FTO target genes. By increasing m⁶A levels, it upregulates the expression of tumor suppressors ASB2 and RARA and downregulates the expression of oncogenes MYC and CEBPA[5][8][9].
This compound exhibits high selectivity for FTO over other AlkB family demethylases like ALKBH5 and shows minimal inhibitory activity against a broad panel of human kinases and oncogenic proteases[7][8].
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM). For example, to make a 10 mM stock solution from 3.92 mg of this compound (MW=392.24), add 1 mL of DMSO.
-
Vortex or sonicate briefly at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage[2].
In Vitro AML Cell Treatment Protocol
Objective: To assess the effect of this compound on the proliferation, differentiation, or apoptosis of AML cells (e.g., NB4, MONOMAC6) in culture.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 4.1)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., proliferation assay kit, flow cytometry antibodies)
Protocol:
-
Seed AML cells in multi-well plates at the desired density and allow them to acclimate.
-
Prepare a series of working solutions by diluting the this compound DMSO stock solution in a complete culture medium. The final DMSO concentration in the culture should be kept constant across all conditions (including vehicle control) and typically below 0.1% to avoid solvent toxicity.
-
Treat the cells by adding the this compound working solutions to achieve final concentrations ranging from approximately 0.5 µM to 10 µM. A vehicle control (medium with the same final concentration of DMSO) must be included[5].
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours)[2][5].
-
After incubation, harvest the cells and perform downstream analyses such as:
-
Proliferation Assays: Using reagents like MTT or CellTiter-Glo.
-
Apoptosis Assays: Using Annexin V/PI staining and flow cytometry[5].
-
Differentiation Assays: Assessing myeloid differentiation markers (e.g., CD11b) by flow cytometry[5].
-
Gene Expression Analysis: RNA extraction followed by qRT-PCR or RNA-sequencing to measure levels of ASB2, RARA, MYC, etc[5].
-
Protein Analysis: Western blotting to measure protein levels of FTO targets[5].
-
In Vivo Formulation and Administration Protocol (Mouse Models)
Objective: To evaluate the anti-leukemic efficacy of this compound in xenograft or patient-derived xenograft (PDX) mouse models of AML.
Materials:
-
This compound powder
-
Vehicle components: DMSO, PEG400, sterile water[8] or other suitable formulation vehicles[2]
-
Sterile syringes and needles
-
AML tumor-bearing mice
Protocol:
-
Formulation Preparation: A reported formulation for intraperitoneal (i.p.) injection is a suspension of this compound in a vehicle of DMSO, PEG400, and sterile water at a volume ratio of 1:3:6[8].
-
First, dissolve the required amount of this compound powder in DMSO.
-
Add PEG400 and mix thoroughly.
-
Finally, add sterile water to the desired final volume and mix to create a uniform suspension. The solution should be prepared fresh before use.
-
-
Dosing: this compound has been shown to be safe and effective in mice at doses of 20 mg/kg administered daily via i.p. injection[5]. The exact dose and schedule may need to be optimized for specific models.
-
Administration: Administer the prepared this compound formulation or vehicle control to the mice via intraperitoneal injection daily for the duration of the study (e.g., 14-21 days)[5][8].
-
Monitoring: Monitor mice regularly for tumor progression, body weight, and any signs of toxicity. At the end of the study, tissues can be collected for further analysis[5].
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for FB23-2 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of FB23-2, a potent and selective inhibitor of the N6-methyladenosine (m6A) demethylase FTO, in xenograft models of acute myeloid leukemia (AML).
Introduction
This compound is a small molecule inhibitor that targets the fat mass and obesity-associated (FTO) protein, an enzyme that removes m6A modifications from RNA.[1][2] In acute myeloid leukemia (AML), FTO is considered an oncogenic protein, and its inhibition has emerged as a promising therapeutic strategy.[2][3] this compound acts by directly binding to FTO and inhibiting its demethylase activity, leading to an increase in global RNA m6A levels.[1][3] This mimics the effects of FTO depletion, resulting in the suppression of AML cell proliferation and the promotion of differentiation and apoptosis.[2][3] In vivo studies have demonstrated that this compound can significantly inhibit the progression of human AML cell lines and primary cells in xenograft mouse models.[3][4]
Mechanism of Action
This compound exerts its anti-leukemic effects by modulating the expression of key genes involved in cell proliferation, differentiation, and survival. Inhibition of FTO by this compound leads to an increase in the m6A levels of target mRNAs, which can alter their stability and translation. Specifically, treatment with this compound has been shown to upregulate the expression of ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha), while downregulating the expression of oncogenes such as MYC and CEBPA (CCAAT/Enhancer Binding Protein Alpha).[3][5] The collective effect of these changes is a halt in the cell cycle and the induction of apoptosis in AML cells.[3][6]
Signaling Pathway
The inhibitory action of this compound on FTO triggers a cascade of downstream events that ultimately suppress leukemia. By increasing m6A methylation, this compound influences signaling pathways that control cell cycle progression and survival. Key among these are the suppression of MYC and E2F target genes, which are crucial for cell proliferation, and the G2M checkpoint.[3][7] Concurrently, this compound treatment activates apoptosis and p53 signaling pathways, leading to programmed cell death in cancerous cells.[3][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound, as well as its pharmacokinetic properties.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Reference |
| NB4 | 0.8 | [8] |
| MONOMAC6 | 1.5 | [8] |
| Human Primary AML Cells (Patient 1) | 1.6 | [3] |
| Human Primary AML Cells (Patient 2) | ~5 | [3] |
| Human Primary AML Cells (Patient 3) | ~10 | [3] |
| Human Primary AML Cells (Patient 4) | 16 | [3] |
| FTO (cell-free assay) | 2.6 | [1][6] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model
| Parameter | Vehicle Control | This compound (2 mg/kg) | Reference |
| Median Survival | ~20 days | ~38 days | [3] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Elimination Half-life (T1/2) | 6.7 hours | [6] |
| Maximum Concentration (Cmax) | 2421.3 ng/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.[1]
-
For a 1 mL final working solution, add 50 µL of the 25 mg/mL clear DMSO stock solution to 950 µL of corn oil.[1]
-
Mix the solution thoroughly to ensure it is even.[1]
-
The mixed solution should be used immediately for optimal results.[1]
Note: The solubility of this compound can be affected by moisture-absorbing DMSO. Always use fresh, high-quality DMSO.[1] Alternative formulations may include 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
Protocol 2: Administration of this compound in an AML Xenograft Model
This protocol details the establishment of a human AML xenograft model and the subsequent treatment with this compound.
Materials and Animals:
-
Human AML cell line (e.g., MONOMAC6)
-
NOD/LtSz-scid IL2RG-SGM3 (NSGS) mice (or other suitable immunodeficient strain)
-
Phosphate-buffered saline (PBS), sterile
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., DMSO in corn oil)
-
Syringes and needles for cell and drug administration
Experimental Workflow:
Procedure:
-
Cell Preparation and Transplantation:
-
Culture MONOMAC6 cells under standard conditions.
-
On the day of transplantation, harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 0.2 x 106 viable cells per 100-200 µL.
-
Inject the cell suspension into the tail vein of each NSGS mouse.[4]
-
-
Leukemia Establishment:
-
Allow 10 days for the AML cells to engraft and the leukemia to establish.[4]
-
-
This compound Administration:
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of AML, including hunched posture, paralysis, and reduced body weight.[4]
-
Euthanize mice that exhibit classical AML symptoms according to institutional guidelines.[4]
-
At the time of euthanasia, collect peripheral blood, spleen, and liver samples for further analysis (e.g., flow cytometry to determine the percentage of human AML cells, histopathology).[3][4]
-
Record survival data for all mice in the study.
-
Safety and Toxicology
Preliminary studies suggest that this compound is safe for in vivo use in mice.[3] However, as with any experimental compound, it is crucial to conduct appropriate toxicology studies to determine the maximum tolerated dose and to monitor for any adverse effects during the treatment period.
Conclusion
This compound is a promising therapeutic agent for the treatment of AML. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this FTO inhibitor in xenograft models. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Measuring m6A Levels Following FB23-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of N6-methyladenosine (m6A) levels in total RNA or mRNA following treatment with FB23-2, a potent and selective inhibitor of the m6A demethylase FTO.
Introduction to this compound and m6A Measurement
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The levels of m6A are dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML).
This compound is a small molecule inhibitor that directly binds to FTO and selectively inhibits its m6A demethylase activity. This inhibition leads to an increase in global m6A levels within the transcriptome. Accurate measurement of these changes is crucial for understanding the mechanism of action of this compound and its therapeutic potential. This document outlines three common techniques for quantifying m6A levels: m6A Dot Blot, m6A ELISA, and LC-MS/MS.
Signaling Pathway of FTO Inhibition by this compound
Caption: FTO Inhibition Pathway by this compound.
Quantitative Data Summary
The following table summarizes quantitative data on the effect of this compound treatment on m6A levels as determined by various methods in acute myeloid leukemia (AML) cell lines.
| Cell Line | Treatment | Method | Fold Increase in m6A (vs. DMSO) | Reference |
| NB4 | 20 µM this compound for 72 hours | LC-MS/MS | ~1.5 - 2.0 fold | |
| MONOMAC6 | 20 µM this compound for 72 hours | LC-MS/MS | ~1.5 - 2.0 fold | |
| NB4 | This compound (concentration not specified) | m6A Dot Blot | Substantial increase | |
| MONOMAC6 | This compound (concentration not specified) | m6A Dot Blot | Substantial increase | |
| MONOMAC-6 | 5 µM this compound for 5 days | Nanopore Seq. | No significant change |
Note: A recent study using direct RNA nanopore sequencing did not observe a significant change in m6A stoichiometry after this compound treatment in MONOMAC-6 cells, suggesting that the biological effects of this compound might be independent of global m6A alterations in some contexts.
Experimental Protocols
m6A Dot Blot Assay
This method provides a semi-quantitative assessment of global m6A levels in RNA.
Workflow:
Caption: Workflow for m6A Dot Blot Assay.
Detailed Protocol:
-
RNA Isolation and mRNA Purification:
-
Isolate total RNA from this compound treated and control cells using a standard RNA extraction method (e.g., TRIzol).
-
Purify mRNA from total RNA using oligo(dT) magnetic beads to minimize ribosomal RNA (rRNA) contamination.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop
-
Application Note: FB23-2 Experimental Design for Apoptosis Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. static.igem.org [static.igem.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. kumc.edu [kumc.edu]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. clyte.tech [clyte.tech]
- 16. antbioinc.com [antbioinc.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Cell Viability Assays with FB23-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m⁶A) demethylase.[1][2][3][4][5] By inhibiting FTO, this compound modulates the m⁶A methylation of mRNA, which in turn affects the expression of key oncogenes.[6][7] This document provides detailed application notes and protocols for assessing the effects of this compound treatment on cell viability, a critical step in preclinical drug development and cancer research. This compound has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][5][6]
Mechanism of Action of this compound
This compound directly binds to FTO and inhibits its m⁶A demethylase activity, leading to an increase in global m⁶A levels in mRNA.[1][6] This mimics the effect of FTO depletion and results in the modulation of signaling pathways that control cell proliferation, differentiation, and apoptosis.[6] Specifically, treatment with this compound has been shown to upregulate the expression of tumor suppressors like ASB2 and RARA, while downregulating the expression of oncoproteins such as MYC and CEBPA.[6][7] This ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][6]
Data Presentation: Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various AML cell lines, demonstrating its anti-proliferative activity.
| Cell Line | IC₅₀ (µM) | Reference |
| NB4 | 0.8 | [2][4] |
| MONOMAC6 | 1.5 | [2][4] |
| MA9.3ITD | 1.9 - 5.2 | [4] |
| MA9.3RAS | 1.9 - 5.2 | [4] |
| U937 | 1.9 - 5.2 | [4] |
| ML-2 | 1.9 - 5.2 | [4] |
| MV4-11 | Not explicitly stated | [1] |
| Primary AML Cells | 1.6 - 16 | [6] |
Experimental Protocols
Two standard and widely used cell viability assays are detailed below: the Trypan Blue Exclusion Assay for determining cell number and viability, and the MTT Assay for assessing metabolic activity as an indicator of cell viability.
Protocol 1: Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[8][9][10][11][12]
Materials:
-
Cell suspension treated with this compound or vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), serum-free
-
Hemocytometer and coverslip[9]
-
Light microscope[9]
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Harvest cells treated with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).[1]
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[11][12]
-
Resuspend the cell pellet in a known volume of serum-free PBS.[11][12]
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[10] Gently pipette to mix.
-
Incubate the mixture at room temperature for 1-3 minutes.[9][11] Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[9]
-
Carefully load 10 µL of the cell suspension-trypan blue mixture into the chamber of a clean hemocytometer.
-
Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[9][10]
-
Calculate the total number of viable cells per mL: Viable cells/mL = (Average number of viable cells per large square) x Dilution factor (2 in this case) x 10⁴
Workflow for Trypan Blue Exclusion Assay
Caption: Workflow of the Trypan Blue Exclusion Assay.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13][14][15] Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[14][15] The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
Cells seeded in a 96-well plate
-
This compound dissolved in a suitable solvent (e.g., DMSO)[1]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm[14][16]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[17]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound or the vehicle control. Include wells with medium only for background control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[6]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[13][16][17] During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[14][16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Workflow for MTT Assay
Caption: Workflow of the MTT Cell Viability Assay.
Signaling Pathway Modulated by this compound
The following diagram illustrates the proposed mechanism of action for this compound in AML cells.
Caption: Signaling pathway affected by this compound treatment.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively assess the impact of this compound on cell viability. The detailed methodologies for the Trypan Blue and MTT assays, along with the summarized efficacy data and the elucidated signaling pathway, will aid in the design and execution of experiments to further characterize the anti-cancer properties of this promising FTO inhibitor. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
troubleshooting FB23-2 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FB23-2, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it with my aqueous experimental buffer (e.g., PBS). What should I do?
A1: This is a common issue as this compound is known to be insoluble in water.[1][2] Direct dilution of a concentrated DMSO stock into aqueous buffers can cause the compound to crash out of solution. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: If your experimental conditions permit, you can try lowering the final concentration of your DMSO stock solution before dilution. However, it is not recommended to exceed a final DMSO concentration of 10% in your aqueous solution, as precipitation may still occur.[1]
-
Use a Co-solvent Formulation: For many applications, especially for in vivo studies, a co-solvent system is necessary to maintain the solubility of this compound. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3][4] Another option is to use 10% DMSO in corn oil.[3]
-
Sequential Solvent Addition: When preparing a co-solvent formulation, it is crucial to add and completely dissolve the compound in each solvent sequentially.[4] For example, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the saline.
-
Sonication: Sonication can aid in the dissolution of this compound in various solvents.[3][4] If you observe any particulate matter after dilution, sonicating the solution may help to redissolve the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2][3][4] It is advisable to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[2] For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.[2][3][4]
Q3: What are the reported solubilities of this compound in different solvents?
A3: The solubility of this compound can vary between different vendors and batches. The following table summarizes the reported solubility data.
| Solvent/Formulation | Concentration | Observation | Source |
| DMSO | 25 mg/mL (63.74 mM) | Requires sonication | [3] |
| DMSO | 78 mg/mL (198.85 mM) | Use fresh DMSO | [2] |
| DMSO | 1 mg/mL (2.55 mM) | Sonication is recommended | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.30 mM) | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.30 mM) | Clear solution | [3] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| DMF | Slightly soluble | [5] | |
| Methanol | Slightly soluble | [5] |
Q4: Are there any alternative formulation strategies to avoid using DMSO?
A4: While DMSO is the most common primary solvent, some protocols utilize co-solvent systems to reduce the final DMSO concentration. For instance, a formulation of 50% PEG300 and 50% saline has been reported, resulting in a suspended solution that may require ultrasonic treatment.[3] For oral administration in animal models, a homogeneous suspension can be prepared using CMC-Na (carboxymethylcellulose sodium).[2]
Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
DMSO (anhydrous/fresh)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a final volume of 1 mL, weigh 1 mg of this compound.
-
Dissolve in DMSO: Add 100 µL (10% of the final volume) of DMSO to the tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300: To the DMSO solution, add 400 µL (40% of the final volume) of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add 50 µL (5% of the final volume) of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Add Saline: Slowly add 450 µL (45% of the final volume) of saline to the solution. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Mixing and Sterilization: Once all components are added, vortex the final solution for at least one minute to ensure homogeneity. If required for the experiment, the final solution can be sterile-filtered through a 0.22 µm syringe filter that is compatible with the solvent mixture.
Visual Guides
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Simplified signaling pathway of this compound in AML cells.
References
identifying and mitigating off-target effects of FB23-2
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of FB23-2, a potent inhibitor of the FTO protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the mRNA N6-methyladenosine (m6A) demethylase FTO, with an IC50 of 2.6 μM.[1][2][3][4] It directly binds to FTO and inhibits its m6A demethylase activity.[1][3] This inhibition leads to an increase in global m6A levels in mRNA.[5]
Q2: What are the known on-target effects of this compound in cancer cells?
By inhibiting FTO, this compound has been shown to suppress proliferation and promote differentiation and apoptosis in acute myeloid leukemia (AML) cells.[1][2][6] This is achieved by mimicking the effects of FTO depletion, which includes the upregulation of ASB2 and RARA, and the downregulation of MYC and CEBPA expression.[5]
Q3: What is the most significant known off-target effect of this compound?
A crucial off-target effect of this compound is the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for pyrimidine nucleotide synthesis.[7] This finding suggests that the anti-proliferative effects observed in some cancer cell lines may be primarily due to hDHODH inhibition rather than FTO inhibition.[7]
Q4: How can I determine if the observed phenotype in my experiment is due to FTO or hDHODH inhibition?
A uridine rescue experiment is a critical control to differentiate between FTO and hDHODH-mediated effects. Uridine supplementation can rescue the anti-proliferative effects caused by hDHODH inhibition, but not those caused by FTO inhibition.[7] If the addition of uridine reverses the observed phenotype, it strongly suggests an off-target effect through hDHODH.
Q5: Are there other potential off-target effects of this compound?
While this compound is described as selective, high concentrations (>10 μM) have been reported to potentially inhibit other epigenetic regulators and kinases.[7] One study showed that at concentrations around 3.0-13.4 μM, this compound could inhibit six kinases, although with much lower efficiency than dedicated kinase inhibitors.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cell death or proliferation arrest in cell lines, even those with low FTO expression. | The phenotype may be driven by the off-target inhibition of hDHODH.[7] | Perform a uridine rescue experiment. Add 100 µM uridine to the cell culture medium along with this compound and observe if the phenotype is reversed.[7] |
| Inconsistent results between different cell lines. | Cell lines may have varying dependencies on FTO and/or different sensitivities to hDHODH inhibition. | Profile the FTO expression levels in your cell lines. Conduct dose-response curves for this compound and consider the potential for dual FTO/hDHODH inhibition. |
| Concerned about potential kinase off-target effects at higher concentrations. | This compound may inhibit certain kinases at concentrations above 10 µM.[7][8] | Use the lowest effective concentration of this compound as determined by a dose-response experiment. If using high concentrations, consider performing a kinome profiling assay to identify potential off-target kinases. |
| Difficulty replicating previously reported FTO-dependent phenotypes. | The previously reported phenotype might have been an off-target effect, or experimental conditions may differ. | Carefully review the experimental details of the original study. Implement a uridine rescue control in your experiments to confirm the on-target effect. |
Data Presentation
Table 1: this compound In Vitro Activity
| Target | Assay Type | IC50 | Reference |
| FTO | Cell-free demethylase assay | 2.6 µM | [1][2][3][4] |
| NB4 (AML cell line) | Proliferation assay | 0.8 µM | [2][4] |
| MONOMAC6 (AML cell line) | Proliferation assay | 1.5 µM | [2][4] |
| Primary AML cells | Proliferation assay | 1.6 - 16 µM | [5] |
Experimental Protocols
Uridine Rescue Experiment
Objective: To distinguish between on-target FTO inhibition and off-target hDHODH inhibition.
Methodology:
-
Cell Seeding: Seed your cells of interest at an appropriate density in a multi-well plate.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
This compound at the desired concentration + 100 µM Uridine
-
100 µM Uridine alone
-
-
Incubation: Treat the cells and incubate for a period relevant to your assay (e.g., 72 hours for a proliferation assay).
-
Phenotypic Analysis: Measure the desired phenotype (e.g., cell viability, proliferation, apoptosis).
-
Interpretation: If the phenotype induced by this compound is significantly reversed by the addition of uridine, it indicates a substantial contribution from off-target hDHODH inhibition.[7]
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: FB23-2 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of FB23-2 for maximum therapeutic effect in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3][4] By binding to the catalytic domain of FTO, this compound inhibits its m6A demethylase activity. This leads to an increase in global m6A methylation on mRNA transcripts of oncogenes, such as MYC, promoting their degradation.[1] Conversely, it can upregulate the expression of tumor suppressor genes like ASB2 and RARA.[3][5] The downstream effects of this compound treatment include the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3][5]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for most acute myeloid leukemia (AML) cell lines is between 1 µM and 10 µM. The IC50 values for proliferation inhibition in several AML cell lines after 72 hours of treatment are summarized in the table below.
Q3: How long should I treat my cells with this compound to observe specific effects?
The duration of this compound treatment will determine the observed cellular outcome. Here are some general guidelines based on studies in AML cell lines:
-
24 hours: Sufficient to induce cell cycle arrest at the G1 phase.[4][5][6]
-
48-72 hours: Generally required to observe significant induction of apoptosis.[4][5][6]
-
72 hours: A common time point for assessing anti-proliferative effects and changes in mRNA and protein levels of target genes like ASB2 and RARA.[4][5][6][7]
-
96 hours: Can be used to assess the impact on the proliferation of primary AML cells.[5]
Q4: What are the key signaling pathways affected by this compound treatment?
Treatment with this compound has been shown to significantly impact several critical signaling pathways that control cell cycle, proliferation, and survival. Transcriptome analyses have revealed that this compound treatment leads to:
Troubleshooting Guide
Problem 1: I am not observing the expected level of apoptosis after this compound treatment.
-
Solution 1: Extend the treatment duration. Apoptosis induction by this compound is time-dependent. If you are treating for 24 hours, consider extending the incubation period to 48 or 72 hours, as significant apoptosis is often observed at these later time points.[4][5][6]
-
Solution 2: Increase the concentration. The effective concentration of this compound can vary between cell lines. If a lower concentration is not inducing apoptosis, consider performing a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Solution 3: Confirm FTO expression. this compound's anti-leukemic effects are dependent on FTO.[1] Verify the expression of FTO in your cell line at the protein level. Cells with low or no FTO expression are expected to be less sensitive to the compound.
Problem 2: I am seeing high variability in my proliferation assay results.
-
Solution 1: Ensure complete dissolution of this compound. this compound is soluble in DMSO.[7][8] Ensure that your stock solution is fully dissolved before diluting it in your culture medium. Precipitates can lead to inconsistent final concentrations.
-
Solution 2: Optimize cell seeding density. Cell density can influence the response to treatment. Ensure that your cells are in the logarithmic growth phase at the start of the experiment and that the seeding density is consistent across all wells and experiments.
-
Solution 3: Use fresh dilutions. Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation of the compound.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment | Reference |
| NB4 | 0.8 | [1][4][8][9] |
| MONOMAC6 | 1.5 | [1][4][8][9] |
| U937 | 1.9 - 5.2 (range for a panel) | [1][8] |
| ML-2 | 1.9 - 5.2 (range for a panel) | [1][8] |
| MV4-11 | 1.9 - 5.2 (range for a panel) | [1][8] |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Dosage and Administration | Outcome | Reference |
| Mono-Mac-6 Xenograft | 2 mg/kg, daily i.p. for 10 days | Substantially suppressed leukemia progression | [4] |
| PDX Mouse Model | Not specified | Significantly prolonged survival | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM).
-
Treatment: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the relative cell viability as a percentage of the DMSO-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 20 µM) or DMSO for 48 to 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Mandatory Visualizations
Caption: this compound inhibits FTO, leading to altered gene expression and anti-cancer effects.
Caption: General workflow for evaluating the efficacy of this compound in vitro and in vivo.
References
- 1. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
dealing with FB23-2 instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FB23-2 in long-term experiments, with a focus on addressing its potential instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein.[1][2][3] FTO is an enzyme that acts as an mRNA N6-methyladenosine (m6A) demethylase.[1][4] this compound exerts its effects by directly binding to FTO and inhibiting its demethylase activity. This leads to an increase in the overall levels of m6A methylation on mRNA, which can affect the stability, translation, and splicing of target transcripts.[1][5] In acute myeloid leukemia (AML) cells, this has been shown to suppress proliferation and promote differentiation and apoptosis.[1][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C.[7] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for shorter periods (up to one month).[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound belongs to the benzohydroxamic acid class of compounds. Hydroxamic acids are known to be susceptible to hydrolysis in aqueous solutions, which can be a limiting factor for their therapeutic application.[8] One study has shown that within AML cells, this compound can be hydrolyzed to its active metabolite, FB23.[1] The stability of this compound in cell culture media over long-term experiments can be influenced by factors such as pH, temperature, and the presence of serum components.[3][9][10] It is recommended to prepare fresh working solutions for each experiment and to consider the potential for degradation over multi-day incubations.
Q4: How does the pH of the cell culture medium affect this compound stability?
A4: The stability of benzohydroxamic acid derivatives is pH-dependent.[11] Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[12] Deviations from this optimal pH range, which can occur due to cellular metabolism in long-term cultures, may affect the rate of this compound hydrolysis.[10] It is important to maintain a stable pH in your cell culture experiments, not only for cellular health but also to ensure the consistent activity of the inhibitor.
Q5: Does serum in the cell culture medium affect this compound activity?
A5: this compound has been shown to have a high degree of plasma protein binding (nearly 100%).[1] This suggests that in the presence of serum in cell culture media, a significant portion of the this compound may be bound to proteins. This binding can affect the free concentration of the inhibitor available to the cells and may also influence its stability. When designing experiments, it is important to consider that the effective concentration of this compound may be lower in serum-containing media compared to serum-free conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results in long-term experiments. | Degradation of this compound: The compound may be hydrolyzing to FB23 or other inactive forms in the cell culture medium at 37°C over several days. | - Replenish the medium: For multi-day experiments, consider replacing the medium with freshly prepared this compound every 24-48 hours. - Assess stability: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your experiment using an appropriate analytical method like HPLC-MS.[1] |
| Suboptimal pH of the culture medium: Cellular metabolism can lead to a decrease in the pH of the medium, potentially accelerating the degradation of this compound.[9][10] | - Monitor pH: Regularly check the pH of your cell culture medium. - Use buffered media: Employ a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.[13] | |
| High variability between replicate wells or experiments. | Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or the final culture medium. | - Ensure complete dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming or vortexing may help.[14] - Prepare fresh dilutions: Always prepare working dilutions fresh from the stock solution for each experiment. |
| Binding to plasticware: Small molecules can sometimes adhere to the surface of plastic plates and pipette tips, reducing the effective concentration. | - Use low-protein-binding plasticware: This can minimize the loss of the compound due to non-specific binding. | |
| Observed cytotoxicity is higher than expected. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium. | - Maintain low solvent concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). - Include a vehicle control: Always include a control group treated with the same concentration of the solvent alone. |
| Off-target effects: At high concentrations, small molecule inhibitors may exhibit off-target effects leading to increased toxicity. | - Perform a dose-response experiment: Determine the optimal concentration of this compound that inhibits FTO activity without causing excessive non-specific toxicity. |
Data Summary
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | FTO (m6A demethylase) | [1][3] |
| IC50 (FTO, cell-free) | 2.6 µM | [2] |
| IC50 (AML cell lines) | 0.8 - 5.2 µM | [15] |
| Molecular Weight | 392.24 g/mol | |
| Solubility | DMSO: 2 mg/mL (clear) | |
| Metabolic Half-life (rat liver microsomes) | 128 min | [1] |
| Plasma Protein Binding | Nearly 100% | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific long-term experimental conditions.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to your final experimental concentration (e.g., 5 µM).
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes and incubate them at 37°C in a 5% CO2 incubator.
-
Time points: Collect samples at various time points relevant to your long-term experiment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample storage: Immediately freeze the collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound and its potential hydrolysis product, FB23, in the samples using a validated HPLC-MS method.[1]
-
Data analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific experimental conditions.
Protocol 2: Long-Term Cell Culture Experiment with this compound
This protocol provides a general guideline for conducting multi-day experiments with this compound, taking into account its potential instability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates
Procedure:
-
Cell seeding: Seed your cells in culture plates at a density that will not lead to over-confluence by the end of the experiment.
-
Treatment preparation: On the day of treatment, prepare fresh working solutions of this compound and the vehicle control in complete cell culture medium.
-
Initial treatment: Remove the old medium from the cells and add the freshly prepared medium containing this compound or the vehicle control.
-
Medium replenishment (for experiments >48 hours):
-
Every 48 hours, carefully remove the medium from the wells.
-
Add freshly prepared medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration of your experiment.
Visualizations
Caption: FTO signaling pathway and the mechanism of action of this compound.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. researchgate.net [researchgate.net]
- 12. purmabiologics.com [purmabiologics.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Vehicle Effects in FB23-2 Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with the FTO inhibitor, FB23-2. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to vehicle effects, particularly when using Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues arising from vehicle effects in your this compound experiments.
| Observed Problem | Potential Cause | Recommended Action |
| High background or unexpected activity in vehicle control group (e.g., changes in cell proliferation, gene expression) | Vehicle-induced biological activity: DMSO is not inert and can have biological effects, including influencing cellular differentiation, inflammation, and gene expression.[1][2] It has been shown to modulate the expression of c-myc, a downstream target of the FTO signaling pathway. | 1. Titrate Vehicle Concentration: Determine the highest concentration of DMSO that does not elicit a significant biological response in your specific model system. This is your maximum allowable vehicle concentration. 2. Consistent Vehicle Concentration: Ensure the final concentration of DMSO is identical across all experimental groups, including the vehicle control and all concentrations of this compound. 3. Include "No-Treatment" Control: In addition to a vehicle control, include a group that receives neither the vehicle nor the compound to establish a true baseline. |
| Inconsistent or variable results between replicate experiments | Variability in Vehicle Preparation/Handling: Inconsistent preparation of this compound/DMSO solutions can lead to variability. DMSO is also hygroscopic and can absorb water, altering its properties. | 1. Standardized Preparation Protocol: Develop and adhere to a strict, standardized protocol for preparing all solutions. 2. Use High-Purity, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO for your experiments. 3. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. |
| Apparent reduction in this compound efficacy over time | Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or during storage of working solutions. | 1. Solubility Check: Visually inspect all solutions for any signs of precipitation before use. 2. Fresh Working Solutions: Prepare fresh working dilutions of this compound from your stock solution for each experiment. 3. Consider Co-solvents (In Vivo): For in vivo studies, if solubility in a simple DMSO/saline solution is an issue, consider a carefully validated co-solvent system. |
| Unexpected physiological or behavioral changes in animal models (vehicle control group) | Systemic Effects of the Vehicle: DMSO can have systemic effects in vivo, including anti-inflammatory and neuroprotective effects. In models of retinal degeneration, DMSO has shown protective effects.[3][4][5] | 1. Thorough Acclimation: Ensure all animals are properly acclimated to the experimental conditions and handling procedures. 2. Detailed Health Monitoring: Closely monitor all animal groups (including vehicle controls) for any changes in weight, behavior, or other health indicators. 3. Pilot Study: Conduct a pilot study with the vehicle alone to fully characterize its effects in your specific animal model and strain. |
| Difficulty differentiating between vehicle and this compound effects on RNA methylation | Epigenetic Effects of the Vehicle: DMSO can induce changes in the epigenetic landscape, including DNA methylation and miRNA expression.[1][2] While direct effects on m6A RNA methylation are not well-documented, it is a potential confounding factor. | 1. Stringent Controls: Meticulous use of vehicle and no-treatment controls is critical. 2. Dose-Response Analysis: A clear dose-response relationship for this compound provides strong evidence that the observed effects on RNA methylation are due to the compound and not the vehicle. 3. Orthogonal Validation: If possible, use an alternative FTO inhibitor with a different vehicle to confirm key findings. |
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control group so critical in this compound studies?
A vehicle is the solvent or carrier used to dissolve and deliver a compound, in this case, this compound. A vehicle control group is an essential component of experimental design. This group receives the same volume and concentration of the vehicle (e.g., DMSO) as the treatment groups, but without this compound. This allows researchers to distinguish the biological effects of this compound from any potential effects of the vehicle itself.
Q2: What are the known biological effects of DMSO that I should be aware of?
DMSO is not biologically inert and can exert a range of effects, including:
-
Anti-inflammatory and antioxidant properties. [5]
-
Neuroprotective effects. [4]
-
Induction of cellular differentiation.
-
Alterations in gene expression, including the modulation of c-myc.
-
Changes to the epigenetic landscape, such as DNA methylation and miRNA expression. [1][2]
Q3: What is the recommended starting concentration of DMSO for in vitro and in vivo experiments with this compound?
For in vitro studies, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. The optimal concentration should be determined empirically for each cell line through a vehicle toxicity study. For in vivo studies, the concentration will depend on the route of administration and the formulation. It is crucial to conduct a thorough literature review and pilot studies to determine a safe and effective vehicle concentration for your specific animal model.
Q4: How should I prepare my this compound and vehicle control solutions?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous, high-purity DMSO. Store this in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate culture medium or delivery vehicle.
-
Vehicle Control: Prepare a parallel set of dilutions using only DMSO and the medium/delivery vehicle. This ensures that each concentration of this compound has a corresponding vehicle control with the identical final concentration of DMSO.
Q5: How can I statistically analyze my data to account for vehicle effects?
Your statistical analysis plan should be established before the start of the study. A common approach is to use a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare the different treatment groups to the vehicle control group. If you are also including a "no-treatment" control, you can use a t-test to compare the vehicle control to the no-treatment control to assess the magnitude of the vehicle effect.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO in vitro
Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of the cell line being used.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) in your complete cell culture medium. Include a medium-only control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Normalize the results to the medium-only control (set as 100% viability). The highest concentration of DMSO that maintains a cell viability of ≥95% is generally considered safe for your experiments.
Protocol 2: In Vivo Vehicle Effects Pilot Study
Objective: To assess the physiological and behavioral effects of the vehicle in the chosen animal model.
Methodology:
-
Animal Groups: Randomly assign animals to at least two groups: a "no-treatment" control group (receiving no injection) and a vehicle control group (receiving the same volume and concentration of the vehicle to be used in the main study).
-
Administration: Administer the vehicle according to the planned route and schedule for the main this compound study.
-
Monitoring: Over the course of the study, monitor the animals daily for:
-
Body weight
-
Food and water intake
-
General health and appearance (e.g., posture, grooming)
-
Behavioral changes relevant to the disease model (e.g., motor function, anxiety-like behavior).
-
-
Endpoint Analysis: At the end of the study, collect relevant tissues and perform baseline analyses (e.g., histology, blood chemistry) to identify any vehicle-induced changes.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the vehicle control group to the no-treatment control group.
Visualizations
Signaling Pathway of FTO and its Inhibition by this compound
Caption: The FTO enzyme removes m6A modifications from RNA, which this compound inhibits.
Experimental Workflow for an In Vitro this compound Study
Caption: A typical workflow for an in vitro experiment studying the effects of this compound.
Logical Relationship for Troubleshooting Vehicle Effects
Caption: A decision tree for troubleshooting unexpected effects in the vehicle control group.
References
- 1. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of FB23-2 in Animal Models
Welcome to the technical support center for the utilization of FB23-2 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein. FTO is an mRNA N6-methyladenosine (m⁶A) demethylase. By inhibiting FTO, this compound increases the level of m⁶A methylation in mRNA, which in turn suppresses the proliferation of cancer cells and promotes their differentiation and apoptosis. This mechanism has shown therapeutic potential in models of acute myeloid leukemia (AML) and glioma.
Q2: What is the recommended vehicle for in vivo delivery of this compound?
A2: Several vehicles have been successfully used for the intraperitoneal (i.p.) injection of this compound in mice. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline. For example, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is a suspension in corn oil. The choice of vehicle may depend on the specific experimental requirements and tolerability in the animal model.
Q3: What is a typical dosage and administration schedule for this compound in mice?
A3: Dosages ranging from 2 mg/kg to 20 mg/kg administered daily via intraperitoneal injection have been reported to be effective and well-tolerated in mouse models of AML and glioma. For example, in a xenograft model of AML, daily i.p. injections of 2 mg/kg this compound for 10 days significantly delayed disease progression and prolonged survival. In a glioma model, a daily i.p. dose of 20 mg/kg was used. Toxicity studies in BALB/c mice indicated that daily i.p. injections of up to 20 mg/kg for 14 days did not result in body weight loss or observable organ damage.
Q4: How does this compound affect downstream signaling pathways?
A4: this compound's inhibition of FTO leads to changes in the expression of key oncogenes and tumor suppressors. Notably, it has been shown to downregulate the expression of MYC and CEBPA, while upregulating the expression of ASB2 and RARA in AML cells. These changes are consistent with the observed anti-leukemic effects, including cell cycle arrest and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound has limited solubility in aqueous solutions. | Prepare a stock solution in DMSO and then dilute it in a suitable vehicle such as a mixture of PEG300, Tween 80, and saline, or corn oil. Sonication may be recommended to aid dissolution. Always use fresh DMSO as it can absorb moisture, which reduces solubility. |
| Precipitation of Compound During Injection | The formulation may not be stable or properly emulsified. | Ensure the components of the vehicle are thoroughly mixed. Prepare the final working solution immediately before use for optimal results. If using a suspension, ensure it is uniformly mixed before drawing it into the syringe. |
| Observed Toxicity or Adverse Effects in Animals (e.g., weight loss, lethargy) | The dose may be too high, or the vehicle may be causing irritation. | Consider reducing the dosage. A dose of 20 mg/kg has been shown to be safe in mice for up to 14 days. If toxicity persists, evaluate the tolerability of the vehicle alone in a control group. Consider alternative formulations. |
| Lack of Therapeutic Efficacy | Insufficient drug exposure at the tumor site. Poor bioavailability. | Verify the formulation and administration technique. For intracranial models, it's important to note that this compound has been shown to cross the blood-brain barrier. Ensure the dosing regimen is appropriate for the tumor model. Pharmacokinetic analysis can be performed to determine the drug concentration in plasma and target tissues. |
| Inconsistent Results Between Experiments | Variability in drug preparation, animal handling, or tumor model. | Standardize the protocol for preparing the this compound formulation. Ensure consistent administration techniques. Monitor animal health and tumor growth closely. Use appropriate sample sizes and statistical analysis to account for biological variability. |
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values of this compound in AML Cell Lines
| Cell Line | IC₅₀ (µM) |
| NB4 | 0.8 |
| MONOMAC6 | 1.5 |
| Other AML Cell Lines | 1.9 - 5.2 |
| Primary AML Cells | 1.6 - 16 |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Treatment | Median Survival | Outcome |
| NSGS mice with MONOMAC6 xenograft | Vehicle Control | ~20 days | - |
| NSGS mice with MONOMAC6 xenograft | This compound (2 mg/kg/day, i.p.) | ~40 days | Significantly prolonged survival |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Elimination Half-life (T₁/₂) | 6.7 hours |
| Maximum Concentration (Cₘₐₓ) | 2421.3 ng/mL |
| Note: Data obtained following a 3 mg/kg intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound powder in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 11 mg/mL or 25 mg/mL).
-
Working Solution Preparation (PEG300/Tween 80 Formulation):
-
For a 1 mL
-
potential resistance mechanisms to FB23-2 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to the FTO inhibitor, FB23-2, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase.[1][2] Its primary mechanism of action is to bind directly to FTO and inhibit its demethylase activity, leading to an increase in global m6A levels in mRNA.[1][2] This alteration in RNA methylation affects the expression of key oncogenes and tumor suppressors, ultimately suppressing cancer cell proliferation and promoting differentiation and apoptosis.[1][2]
Q2: Which signaling pathways are affected by this compound treatment?
This compound treatment mimics the effects of FTO depletion.[1] Key downstream effects include the upregulation of ASB2 and RARA and the downregulation of MYC and CEBPA.[1] These target genes are involved in critical cellular processes such as cell cycle regulation, proliferation, and myeloid differentiation.[1]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific clinical resistance to this compound has not been extensively documented, potential mechanisms can be extrapolated from studies on FTO inhibitors and general principles of drug resistance in cancer:
-
Target Alteration: Mutations in the FTO gene could alter the drug-binding site, reducing the affinity of this compound for the FTO protein.
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the effects of FTO inhibition. For example, upregulation of the PI3K/AKT/mTOR pathway has been implicated in resistance to other targeted therapies and is known to be linked to FTO activity in some cancers.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes that metabolize this compound could lead to its inactivation.
-
Epigenetic Reprogramming: Alterations in the expression of other m6A writers, readers, or erasers could compensate for the inhibition of FTO.
Q4: How can I generate this compound resistant cancer cell lines in the lab?
Generating drug-resistant cell lines is a crucial step in studying resistance mechanisms. A common method involves continuous exposure of a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.
-
Initial Dosing: Start by treating the cells with the IC50 concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound. This process is repeated over several passages.
-
Selection of Resistant Clones: After several rounds of dose escalation, the surviving cell population should exhibit significant resistance to this compound. Individual resistant clones can then be isolated and expanded.
-
Confirmation of Resistance: The resistance of the newly generated cell line should be confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.[3] - Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over- or under-confluent wells can lead to variability in drug response.[3] - Media and Serum Variability: Use the same batch of media and serum for a set of experiments. If a new batch is used, it is advisable to re-validate the IC50.[3] |
| Compound Handling | - Stock Solution Integrity: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light. - Incomplete Mixing: Ensure the compound is thoroughly mixed in the media before adding to the cells. Gentle tapping of the plate or using a plate shaker after adding the compound can help.[3] |
| Assay Protocol | - Inconsistent Incubation Times: Use a precise and consistent incubation time for all experiments. - Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. |
Issue 2: Difficulty in Detecting Changes in Global m6A Levels
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Abundance of m6A | - Cell Type: The basal level of m6A can vary between different cell types. Ensure you are working with a cell line known to have detectable levels of m6A. - Enrichment: For methods like m6A-IP, ensure efficient enrichment of m6A-containing RNA fragments. |
| Technical Issues with Quantification | - Antibody Specificity (for antibody-based methods): Use a highly specific and validated m6A antibody. Perform appropriate controls, such as using an m6A-negative RNA spike-in.[4] - Incomplete Digestion (for LC-MS/MS): Ensure complete enzymatic digestion of RNA to single nucleosides. - Background Signal: In ELISA-based methods, optimize blocking conditions to minimize non-specific binding of the antibody.[5][6] |
| Experimental Design | - Time Point: The effect of this compound on global m6A levels may be time-dependent. Perform a time-course experiment to identify the optimal time point for analysis. - Dose: Use a concentration of this compound that is known to effectively inhibit FTO in your cell line. |
Issue 3: Unexpected or No Change in Downstream Target Expression (e.g., MYC, RARA)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Specificity | - The regulation of MYC and RARA by the FTO/m6A axis can be cell-context dependent. Confirm that these are indeed downstream targets of FTO in your specific cell line of interest. |
| Compensatory Mechanisms | - Cells may activate compensatory pathways that maintain the expression of MYC or RARA despite FTO inhibition. Investigate other potential regulatory mechanisms for these genes in your system. |
| Technical Issues with Detection | - Western Blot: Ensure the quality of your antibodies and optimize western blot conditions (e.g., lysis buffer, antibody concentration, incubation times). - RT-qPCR: Design and validate primers for specificity and efficiency. Use appropriate housekeeping genes for normalization. |
| Timing of Analysis | - Changes in mRNA and protein expression occur at different rates. Perform a time-course experiment to capture the dynamics of MYC and RARA expression following this compound treatment. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| NB4 | ~1.9 - 5.2 | [1] |
| MONOMAC6 | ~1.9 - 5.2 | [1] |
| MV4-11 | ~1.9 - 5.2 | [1] |
| MOLM-13 | ~1.9 - 5.2 | [1] |
| U937 | ~1.9 - 5.2 | [1] |
| Primary AML Cells (Patient-Derived) | 1.6 - 16 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10-15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of FTO Pathway Proteins
This protocol is for detecting changes in the protein expression of FTO and its downstream targets.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-RARA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of FB23-2 on Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of FB23-2. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in assessing the cytotoxicity of this compound on normal, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on normal cells?
A1: this compound is a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3] It has been primarily investigated for its anti-proliferation activity in acute myeloid leukemia (AML) cells.[1][2][4] Published data suggests that this compound has minimal effects on the proliferation of normal human bone marrow cells and does not affect the viability of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on its own. This indicates a potential selective action against cancerous cells.
Q2: Why is it important to assess the cytotoxicity of this compound on normal cells?
A2: While this compound shows promise for its selectivity, it is crucial to evaluate its cytotoxic potential on a range of normal cell types. This is a critical step in preclinical development to identify any potential off-target effects and to establish a therapeutic window. Assessing cytotoxicity in normal cells helps to ensure that the compound's therapeutic effects can be achieved at concentrations that are not harmful to healthy tissues.
Q3: Which assays are recommended for evaluating the cytotoxicity of this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[5][6]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of cell death.[7]
-
ATP Content Assays: Measuring intracellular ATP levels is a good indicator of cell health and viability.
-
Live/Dead Cell Staining: Using dyes like trypan blue or calcein-AM/propidium iodide allows for direct visualization and quantification of viable and non-viable cells.[5][6]
Q4: How should I design my experiment to test this compound on normal cells?
A4: A well-designed experiment should include:
-
A dose-response curve with a range of this compound concentrations.
-
Appropriate controls, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO), a negative control (untreated cells), and a positive control (a known cytotoxic agent).[8]
-
Multiple time points to assess both short-term and long-term effects.
-
Replicates to ensure the statistical significance of your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Consider not using the outer wells of the plate, as they are more prone to evaporation.[8] |
| Low signal or poor sensitivity in MTT/XTT assay | Insufficient cell number, low metabolic activity of the cell type, or suboptimal incubation time. | Optimize the initial cell seeding density for your specific cell line. Increase the incubation time with the reagent, ensuring it is within the linear range of the assay.[9] |
| High background in LDH assay | Cell lysis during handling, presence of LDH in the serum of the culture medium, or microbial contamination. | Handle cells gently to avoid mechanical damage. Use serum-free medium for the assay period if possible, or include a medium-only background control. Regularly check cell cultures for contamination. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | The compound may have cytostatic effects (inhibiting proliferation without causing immediate cell death) rather than cytotoxic effects. Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). | A lower MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect.[10] Consider performing a cell proliferation assay (e.g., cell counting) to distinguish between cytotoxicity and cytostasis. |
| Precipitation of this compound in the culture medium | Poor solubility of the compound at higher concentrations. | Visually inspect the wells for any precipitate. If observed, try using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).[11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Normal cell line of interest
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control for maximum LDH release (e.g., lysis buffer provided with the kit)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include vehicle, untreated, and maximum LDH release controls.
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound on Normal Human Fibroblasts (NHF)
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 5.1 | 2.5 ± 1.1 |
| 1 | 95.6 ± 3.9 | 3.0 ± 0.9 |
| 10 | 92.3 ± 6.2 | 4.5 ± 1.5 |
| 50 | 88.7 ± 5.8 | 8.2 ± 2.3 |
| 100 | 85.1 ± 7.1 | 12.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. kosheeka.com [kosheeka.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
why use FTO knockout cells to validate FB23-2 effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FTO knockout (KO) cells to validate the effects of the FTO inhibitor, FB23-2.
Frequently Asked Questions (FAQs)
Q1: Why are FTO knockout (KO) cells essential for validating the effects of the FTO inhibitor this compound?
A1: FTO knockout (KO) cells are a critical tool for confirming that the cellular effects of this compound are specifically due to the inhibition of the FTO protein.[1][2] This is a crucial step in target validation. If this compound shows a significant effect in normal (wild-type) cells but a much-reduced or no effect in cells lacking FTO, it provides strong evidence that FTO is the primary target of the compound.[1][2] This experimental control helps to rule out potential off-target effects, where the inhibitor might be interacting with other proteins in the cell.
The fat mass and obesity-associated (FTO) protein is an enzyme that removes N6-methyladenosine (m6A) modifications from RNA, a process that plays a significant role in various cancers by affecting the expression of key oncogenes.[3][4][5][6][7] this compound is a small molecule designed to specifically bind to and inhibit the demethylase activity of FTO.[1][2][8] By comparing the inhibitor's effect in the presence and absence of the FTO protein, researchers can confidently attribute the observed cellular responses, such as decreased proliferation or increased apoptosis, to the specific inhibition of FTO's enzymatic activity.[2]
Troubleshooting Guides
Issue 1: this compound shows similar levels of toxicity in both wild-type and FTO KO cell lines.
-
Possible Cause 1: Off-Target Effects. this compound might be affecting other cellular targets besides FTO at the concentration used. While this compound has been shown to be highly selective for FTO over other demethylases like ALKBH5, high concentrations could lead to non-specific interactions.[1]
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations on both wild-type and FTO KO cells. A specific, on-target effect should show a significant difference in IC50 values between the two cell lines. If toxicity is observed at similar concentrations, consider using a lower concentration range or a different FTO inhibitor for comparison.
-
-
Possible Cause 2: Incomplete FTO Knockout. The FTO KO cell line may still express some level of functional FTO protein.
-
Troubleshooting Step: Verify the knockout at both the genomic and protein levels. Use PCR to confirm the genomic deletion or modification. Crucially, perform a Western blot to confirm the complete absence of the FTO protein in the KO cell line.
-
-
Possible Cause 3: Cellular Compensation. The FTO KO cells may have developed compensatory mechanisms to overcome the loss of FTO, making them sensitive to this compound through a different pathway.
-
Troubleshooting Step: Analyze the expression of other m6A demethylases (e.g., ALKBH5) in the KO cells to check for upregulation. Additionally, perform RNA sequencing on untreated wild-type and KO cells to identify significant pathway alterations that might explain the unexpected sensitivity.
-
Issue 2: No significant difference in the expression of a known FTO target gene (e.g., MYC) is observed after this compound treatment in wild-type cells.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The duration of treatment or the concentration of this compound may not be optimal to induce a measurable change in the target gene's mRNA or protein levels.
-
Troubleshooting Step: Conduct a time-course and dose-response experiment. Harvest cells at multiple time points (e.g., 24, 48, 72 hours) and use a range of this compound concentrations to determine the optimal conditions for observing a change in MYC expression via RT-qPCR and Western blot.
-
-
Possible Cause 2: Cell-Type Specificity. The regulation of MYC by FTO can be context-dependent and may vary between different cell types.
-
Troubleshooting Step: Confirm from literature that MYC is a validated FTO target in the specific cell line you are using. If not, it is advisable to first measure the global m6A levels in your cells after this compound treatment to confirm the inhibitor is active. An m6A dot blot or LC-MS/MS can be used for this purpose.[2]
-
-
Possible Cause 3: Poor Compound Stability or Activity. The this compound compound may have degraded or may not be biologically active.
-
Troubleshooting Step: If possible, test the activity of your this compound stock in a validated positive control cell line where it is known to have an effect. Ensure proper storage of the compound as per the manufacturer's instructions.
-
Experimental Protocols & Data
Protocol 1: Validating On-Target Effect of this compound using FTO KO Cells
This protocol outlines the steps to confirm that the anti-proliferative effects of this compound are FTO-dependent.
Methodology:
-
Cell Culture: Culture both wild-type (WT) and FTO knockout (KO) cells in appropriate media and conditions.
-
Cell Seeding: Seed an equal number of WT and FTO KO cells into 96-well plates.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Proliferation Assay: After 72 hours of treatment, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the IC50 values for both WT and FTO KO cells.
Expected Quantitative Data:
| Cell Line | This compound IC50 (µM) | Interpretation |
| Wild-Type | ~1.5 µM | Shows sensitivity to this compound inhibition. |
| FTO KO | > 50 µM | Demonstrates significantly reduced sensitivity, indicating the effect is FTO-dependent.[1][2] |
Protocol 2: Analysis of FTO Target Gene Expression
This protocol describes how to measure changes in the expression of an FTO target gene, such as MYC, following this compound treatment.
Methodology:
-
Cell Treatment: Seed wild-type and FTO KO cells. Treat with an effective concentration of this compound (e.g., 3 µM) and a vehicle control for 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit.
-
RT-qPCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH).
-
Protein Extraction and Western Blot: Lyse a parallel set of treated cells to extract total protein. Perform a Western blot to detect MYC and a loading control (e.g., β-actin).
-
Data Analysis: Calculate the relative mRNA expression of MYC using the ΔΔCt method. Quantify the protein band intensity and normalize to the loading control.
Expected Quantitative Data:
| Cell Line | Treatment | Relative MYC mRNA Expression (Fold Change) | Relative MYC Protein Level (Fold Change) |
| Wild-Type | Vehicle | 1.0 | 1.0 |
| Wild-Type | This compound (3 µM) | ~0.4[1] | Decreased |
| FTO KO | Vehicle | 1.0 | 1.0 |
| FTO KO | This compound (3 µM) | ~1.0 | No significant change |
Visualizations
Caption: Mechanism of this compound action in Wild-Type vs. FTO KO cells.
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FTO plays a crucial role in gastrointestinal cancer and may be a target for immunotherapy: an updated review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTO Inhibitors FB23-2 and FB23 for Researchers in Drug Development
This guide provides a detailed comparison of the efficacy of two prominent small-molecule inhibitors of the FTO (fat mass and obesity-associated) protein, FB23-2 and its predecessor, FB23. Both compounds are significant in the study of cancers characterized by FTO overexpression, such as acute myeloid leukemia (AML), by targeting the N6-methyladenosine (m6A) demethylase activity of FTO. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Overview of this compound and FB23
FB23 and this compound are selective inhibitors of the FTO demethylase, an enzyme that removes methyl groups from mRNA and is implicated in the progression of various cancers.[1][2] These inhibitors were developed through structure-based rational design.[1][2] this compound is a derivative of FB23, engineered for improved cellular permeability and, consequently, more potent anti-proliferative effects in cancer cells.[3] Both molecules function by directly binding to FTO and inhibiting its m6A demethylase activity, which leads to an increase in global m6A levels in mRNA.[1][4][5] This inhibition of FTO mimics the effects of FTO depletion, leading to the suppression of cancer cell proliferation and the promotion of differentiation and apoptosis.[1][4]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and FB23.
Table 1: In Vitro Efficacy - FTO Inhibition and Anti-Proliferative Activity
| Parameter | This compound | FB23 | Reference(s) |
| FTO Demethylase Inhibition (IC50) | 2.6 µM | 60 nM | [4][5] |
| Anti-Proliferation in NB4 AML cells (IC50) | 0.8 µM | 44.8 µM | [6][7] |
| Anti-Proliferation in MONOMAC6 AML cells (IC50) | 1.5 µM | 23.6 µM | [6][7] |
| Anti-Proliferation in various AML cell lines (IC50) | 1.9 - 5.2 µM | Not broadly reported | [1] |
| Anti-Proliferation in primary AML cells (IC50) | 1.6 - 16 µM | Not reported | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | FB23 | Reference(s) |
| Animal Model | Xeno-transplanted mice with human AML cells | Not explicitly reported for efficacy studies | [4][8] |
| Dosage | 2 mg/kg/day (i.p.) | Not reported for efficacy studies | [8][9] |
| Effect on Leukemia Progression | Substantially suppresses progression | Not reported | [1] |
| Effect on Survival | Significantly prolongs survival | Not reported | [1] |
| Pharmacokinetics (Rats, 3 mg/kg i.p.) | Cmax: 2421.3 ng/mL, T1/2: 6.7 hours | Cmax: 142.5 ng/mL, Tmax: 0.4 hours | [5][6] |
Signaling Pathways and Mechanism of Action
Both FB23 and this compound exert their anti-leukemic effects by inhibiting the FTO demethylase, leading to an increase in m6A methylation on mRNA transcripts of key oncogenes and tumor suppressors. This results in the modulation of several signaling pathways critical for AML cell survival and proliferation. Inhibition of FTO by these compounds leads to the suppression of MYC and E2F targets, as well as G2M checkpoint signaling cascades.[7] Furthermore, it activates apoptosis and p53 pathways.[7] A key mechanism involves the upregulation of ASB2 and RARA expression, which are negatively regulated by FTO.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cell Proliferation Assay
The anti-proliferative effects of FB23 and this compound on AML cells were determined using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay.[7]
-
Cell Seeding: AML cell lines (e.g., NB4, MONOMAC6) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of FB23 or this compound, or with DMSO as a vehicle control.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72, or 96 hours).[7]
-
Assay: The CellTiter 96® reagent is added to each well, and the absorbance is measured to determine the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 9. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | GlpBio [glpbio.cn]
A Comparative Guide to FTO Inhibitors: FB23-2 vs. Meclofenamic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FB23-2 and meclofenamic acid as inhibitors of the fat mass and obesity-associated (FTO) protein, a key enzyme in RNA demethylation. This analysis is supported by experimental data on their mechanisms of action, inhibitory efficacy, and cellular effects, particularly in the context of acute myeloid leukemia (AML).
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal is catalyzed by demethylases such as FTO. The dysregulation of FTO has been implicated in various diseases, including cancer, making it a compelling therapeutic target. Both meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and the rationally designed molecule this compound have emerged as inhibitors of FTO. This guide delves into a head-to-head comparison of their performance based on available scientific literature.
Mechanism of Action and Binding Affinity
Both this compound and meclofenamic acid act as competitive inhibitors of FTO, binding to the enzyme's active site and preventing the demethylation of m6A-modified RNA.[1][2] However, their development and potency differ significantly. Meclofenamic acid was identified as a selective FTO inhibitor through screening efforts.[1][3] this compound, on the other hand, was developed through a structure-based rational design approach, building upon the scaffold of earlier inhibitors to enhance its efficacy.[4][5]
This rational design has resulted in this compound exhibiting significantly greater potency than meclofenamic acid. FB23, a precursor to this compound, was found to be approximately 140 times more potent than meclofenamic acid in inhibiting FTO-mediated demethylation.[6] this compound was further optimized for improved cell permeability and anti-proliferative activity.[4][6]
In Vitro Performance: A Quantitative Comparison
The inhibitory efficacy of these compounds has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | FTO IC50 (in vitro) | Cell Line | Cell Proliferation IC50 | Reference |
| This compound | 2.6 µM | NB4 (AML) | 0.8 µM | [7][8][9] |
| MONOMAC6 (AML) | 1.5 µM | [4] | ||
| Various AML cell lines | 1.9 - 5.2 µM | [4] | ||
| Primary AML cells | 1.6 - 16 µM | [4] | ||
| Meclofenamic Acid | 7 µM (ssDNA), 8 µM (ssRNA) | - | - | [1] |
| 17.4 µM (ssDNA competition) | - | - | [1][10] |
As the data indicates, this compound consistently demonstrates lower IC50 values for both FTO inhibition and cell proliferation in AML cell lines, signifying its superior potency in a laboratory setting.
Cellular and In Vivo Efficacy
The superior performance of this compound extends to cellular and in vivo models of AML.
Cellular Effects:
-
Increased m6A Levels: Treatment with this compound leads to a significant increase in global m6A levels in the mRNA of AML cells.[4]
-
Gene Expression Changes: this compound treatment upregulates the expression of key tumor suppressor genes like ASB2 and RARA, while downregulating oncogenes such as MYC and CEBPA.[4][6]
-
Induction of Apoptosis and Differentiation: The compound effectively induces apoptosis (programmed cell death) and promotes myeloid differentiation in AML cells.[4][5]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G1 phase in AML cells.[4]
Meclofenamic acid also elevates cellular m6A levels by targeting FTO.[1] However, this compound demonstrates a more pronounced and FTO-dependent anti-proliferative effect.[4] Studies have shown that the inhibitory effect of this compound on AML cell proliferation is significantly diminished in cells with FTO knocked out, confirming its on-target activity.[4]
In Vivo Performance:
In xenograft mouse models of AML, this compound has shown significant therapeutic efficacy. Administration of this compound (2 mg/kg) in mice transplanted with human AML cells resulted in:
These findings highlight the potential of this compound as a therapeutic agent for AML. While meclofenamic acid has been used in in vivo studies to demonstrate the role of FTO in tumor progression, this compound has been specifically evaluated for its anti-leukemic therapeutic potential.[4][13]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and meclofenamic acid.
FTO Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the demethylase activity of the FTO enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant FTO protein, a specific concentration of an m6A-containing single-stranded DNA (ssDNA) or RNA (ssRNA) substrate, and a buffer solution containing Fe(II) and α-ketoglutarate (2-OG), which are essential cofactors for FTO activity.
-
Inhibitor Addition: The test compounds (this compound or meclofenamic acid) are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the demethylation reaction to proceed.
-
Detection of Demethylation: The extent of demethylation is quantified. One common method involves using a restriction enzyme (e.g., DpnII) that specifically cleaves the demethylated product. The resulting DNA fragments are then visualized and quantified using polyacrylamide gel electrophoresis (PAGE).[1] Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify the amounts of methylated and demethylated substrate.[1]
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in FTO activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., AML cell lines like NB4 or MONOMAC6) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14][15]
-
Compound Treatment: The cells are treated with various concentrations of this compound or meclofenamic acid. Control wells with untreated cells and vehicle-treated cells are included.[15]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[8]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[14] Viable cells with active metabolism convert these reagents into a colored formazan product.
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength.[14]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value for cell proliferation is determined.
Xenograft Mouse Model for AML
This in vivo model evaluates the anti-tumor efficacy of the FTO inhibitors.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MONOMAC6).[11][16]
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor development. Tumor volume is typically measured with calipers.[17]
-
Compound Administration: Once tumors are established, the mice are treated with this compound, meclofenamic acid, or a vehicle control. The compound is administered through a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.[11][12]
-
Efficacy Evaluation: The therapeutic efficacy is assessed by monitoring tumor growth over time and by measuring overall survival of the mice.[4][11]
-
Post-mortem Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis, and to confirm the on-target effects of the inhibitor.[17]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of FTO inhibition by this compound and meclofenamic acid.
Caption: Workflow for evaluating FTO inhibitors.
Conclusion
In the comparison between this compound and meclofenamic acid as FTO inhibitors, this compound emerges as a significantly more potent and promising therapeutic candidate, particularly for AML. Its development through rational drug design has overcome the limitations of earlier inhibitors like meclofenamic acid, leading to improved binding affinity, cellular permeability, and in vivo efficacy. The comprehensive data from in vitro, cellular, and in vivo studies consistently supports the superior performance of this compound in inhibiting FTO and suppressing cancer cell growth. For researchers and drug development professionals, this compound represents a more advanced tool for studying FTO biology and a more viable lead compound for the development of novel cancer therapies.
References
- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.cn [glpbio.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of FTO Inhibitors: FB23-2 versus Rhein
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target, particularly in acute myeloid leukemia (AML) and other cancers. As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in gene regulation by reversing m6A methylation on mRNA. The development of small molecule inhibitors against FTO is a rapidly advancing field. This guide provides a detailed, data-driven comparison of two notable FTO inhibitors: FB23-2, a potent and selective next-generation inhibitor, and rhein, a naturally derived anthraquinone.
Executive Summary
This compound demonstrates superior performance over rhein as an FTO inhibitor, primarily due to its significantly higher potency and selectivity. While both compounds act as competitive inhibitors of FTO's demethylase activity, this compound was rationally designed for enhanced efficacy and specificity. Experimental data indicates that this compound exhibits a lower IC50 value for FTO inhibition and a remarkable selectivity against other AlkB family demethylases, such as ALKBH5. In contrast, rhein displays broader inhibitory activity across the AlkB family, which can lead to off-target effects. In cellular assays, this compound effectively suppresses the proliferation of AML cells and induces apoptosis at lower concentrations than rhein.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and rhein based on available experimental evidence.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 Value | Inhibition Mechanism |
| This compound | FTO | 2.6 µM[1] | Competitive with m6A-containing nucleic acid |
| Rhein | FTO | ~12.7 µM | Competitive with m6A-containing nucleic acid[2] |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 Value / Activity | Selectivity Notes |
| This compound | ALKBH5 | No significant inhibition observed | Highly selective for FTO over ALKBH5 and other epigenetic targets.[3] |
| Rhein | ALKBH2 | 9.1 µM[2] | Shows little selectivity for the AlkB subfamily.[4] |
| ALKBH3 | 5.3 µM[2] |
Table 3: Cellular Activity in AML Cell Lines
| Compound | Cell Line | Cellular IC50 | Observed Effects |
| This compound | NB4 | 0.8 µM | Suppression of proliferation, induction of apoptosis and differentiation. |
| MONOMAC-6 | 1.5 µM | ||
| Rhein | Various | Generally higher µM range | Inhibition of cell proliferation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental strategies discussed, the following diagrams have been generated using Graphviz.
Caption: FTO Signaling Pathway in AML.
Caption: Experimental Workflow for FTO Inhibitor Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
FTO Demethylase Activity Assay (Biochemical)
This assay measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant FTO protein.
-
Reagents and Materials:
-
Recombinant human FTO protein
-
m6A-methylated RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM Ascorbic Acid, 100 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate)
-
Test compounds (this compound, rhein) dissolved in DMSO
-
96-well microplate
-
Detection system (e.g., LC-MS/MS for direct quantification of demethylated product or a fluorescence-based assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the m6A-RNA substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (this compound or rhein) to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of demethylated RNA product. For LC-MS/MS, this involves enzymatic digestion of the RNA to nucleosides followed by mass spectrometry analysis. For fluorescence-based assays, a specific probe that binds to the demethylated product can be used.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Proliferation Assay (CCK-8)
This colorimetric assay determines the number of viable cells in culture and is used to assess the anti-proliferative effects of FTO inhibitors.
-
Reagents and Materials:
-
AML cell lines (e.g., NB4, MONOMAC-6)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, rhein)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed the AML cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or rhein. Include a DMSO-only control.
-
Incubate the plates for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the cellular IC50 value by plotting cell viability against compound concentration.
-
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of FTO and its downstream targets following inhibitor treatment.
-
Reagents and Materials:
-
AML cells treated with FTO inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTO, anti-MYC, anti-RARA, anti-ASB2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
Conclusion
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 2. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unveiling the Potency of FB23-2: A Comparative Guide to RNA Demethylation Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of FB23-2, a potent inhibitor of the FTO protein, against other alternatives in the landscape of RNA demethylation research. Accompanied by supporting experimental data and detailed protocols, this document serves as a vital resource for validating the effects of RNA demethylation inhibitors.
The reversible N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is dynamically controlled by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). This compound has emerged as a potent and selective small molecule inhibitor of FTO, demonstrating significant anti-proliferative and pro-differentiation effects in cancer models. This guide provides a comparative analysis of this compound's performance, experimental validation protocols, and a visual representation of its mechanism of action.
Performance Comparison of RNA Demethylation Inhibitors
This compound distinguishes itself through its high potency and selectivity for the FTO demethylase. The following tables summarize the in vitro efficacy of this compound in comparison to other known FTO inhibitors and an inhibitor of METTL3, a key m6A methyltransferase, providing a broader context for its activity.
| Inhibitor | Target | In Vitro IC50 (FTO) | Cell-Based IC50 (AML cells) | Selectivity Notes |
| This compound | FTO | 2.6 µM[1] | 0.8 - 5.2 µM[2] | Highly selective for FTO over ALKBH5 and a broad panel of other epigenetic targets and kinases.[2][3] |
| Meclofenamic Acid | FTO | ~7-8 µM | - | Also inhibits cyclooxygenase enzymes. |
| Rhein | FTO | - | - | Non-selective, also inhibits other 2-oxoglutarate-dependent dioxygenases. |
| CS1 (Bisantrene) | FTO | - | Nanomolar range | Reported to be 10 to 30 times more potent than this compound in AML cells. |
| CS2 (Brequinar) | FTO | - | Nanomolar range | Reported to be 10 to 30 times more potent than this compound in AML cells. |
| STM2457 | METTL3 | - | - | Inhibits m6A "writer" enzyme, providing an alternative mechanism to increase m6A levels. |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Validation
Accurate validation of an inhibitor's effect on RNA demethylation is paramount. Below are detailed protocols for key experiments to assess the efficacy of compounds like this compound.
Quantification of Global m6A Levels
a) m6A Dot Blot Assay
This semi-quantitative method provides a rapid assessment of changes in global m6A levels in mRNA.
Materials:
-
Total RNA or purified mRNA
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in 1x PBST)
-
Primary antibody: Anti-m6A antibody (e.g., Synaptic Systems, Cat. No. 202 003), diluted 1:1000 - 1:2000 in antibody dilution buffer.[4][5]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (diluted 1:10,000).[5][6]
-
ECL Western Blotting Substrate
-
Methylene blue staining solution (for loading control)
Procedure:
-
Isolate total RNA or purify mRNA from cells treated with the inhibitor and control vehicle.
-
Serially dilute RNA samples (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water.
-
Denature the RNA samples by heating at 95°C for 3-5 minutes, then immediately chill on ice.[5][6]
-
Spot the denatured RNA onto a Hybond-N+ membrane and allow it to air dry.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
For a loading control, the membrane can be stained with methylene blue.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m6A antibody overnight at 4°C with gentle shaking.[5][6]
-
Wash the membrane three times with 1x PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane four times with 1x PBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the dot intensity using software like ImageJ.
b) LC-MS/MS for m6A/A Quantification
This highly sensitive and quantitative method accurately determines the ratio of m6A to unmodified adenosine (A).
Materials:
-
Purified mRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Digest 100-200 ng of purified mRNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
Separate the nucleosides using reverse-phase liquid chromatography. A C18 column is commonly used with a mobile phase gradient of acetonitrile in water with 0.1% formic or acetic acid.[7]
-
Perform mass spectrometry analysis in positive ion, multiple reaction monitoring (MRM) mode.[7][8]
-
Quantify the amount of m6A and adenosine by comparing their peak areas to a standard curve generated with known concentrations of m6A and adenosine.
-
Calculate the m6A/A ratio.
Cellular Assays for Phenotypic Effects
a) Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
b) Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Materials:
-
Cells of interest
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Treat cells in suspension or as monolayers with the inhibitor for a specified duration.
-
After treatment, wash the cells and seed a known number of viable cells into 6-well plates.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of FTO inhibition by this compound and a typical experimental workflow for its validation.
Caption: FTO inhibition by this compound leads to increased m6A levels on mRNA, altering gene expression and promoting apoptosis and differentiation in cancer cells.
Caption: A streamlined workflow for validating the effect of this compound on RNA demethylation and cellular phenotypes.
References
- 1. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | GlpBio [glpbio.cn]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 5. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 7. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 8. benchchem.com [benchchem.com]
Illuminating Target Engagement: A Comparative Guide to Confirming FB23-2's Interaction with FTO in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule therapeutic engages its intended target within the complex cellular environment is a critical milestone in drug discovery. This guide provides a comprehensive comparison of established methods to confirm the cellular target engagement of FB23-2, a selective inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase implicated in various cancers, including acute myeloid leukemia (AML).[1][2] We will delve into the principles, protocols, and comparative performance of key methodologies, supported by experimental data and workflow visualizations to aid in the selection of the most appropriate assay for your research needs.
The therapeutic potential of this compound hinges on its ability to directly bind to and inhibit FTO within cancer cells.[1][2] Validating this interaction, or "target engagement," is paramount to understanding its mechanism of action and predicting its efficacy. Several robust techniques are available to provide this crucial evidence, each with its own set of advantages and limitations.
Comparative Overview of Target Engagement Methods
Choosing the optimal method for confirming this compound target engagement depends on various factors, including the experimental goals, available resources, and desired throughput. Below is a summary of commonly employed techniques, with a focus on their applicability to the FTO target.
| Method | Principle | Advantages | Limitations | Reagent Requirements | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (FTO) against heat-induced denaturation.[3][4][5][6] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][6] | Requires a specific antibody for FTO, lower throughput for traditional Western blot readout. | High-quality FTO-specific antibody. | Low to medium (can be adapted for higher throughput).[4] |
| Immunoprecipitation-Western Blot (IP-WB) | An antibody to FTO is used to pull down FTO and any bound this compound from cell lysates, which is then detected by Western blotting.[7][8] | Widely accessible technique, provides direct evidence of interaction. | Can be prone to non-specific binding, may not be quantitative.[9] | High-quality FTO-specific antibody. | Low. |
| Chemoproteomics (e.g., Kinobeads) | Competitive binding between this compound and immobilized broad-spectrum inhibitors for binding to a panel of proteins in a cell lysate.[10][11][12][13] | Provides a global view of on- and off-target interactions, aiding in selectivity profiling.[13][14] | Requires specialized reagents and mass spectrometry instrumentation, may not capture all targets.[12] | Kinobeads or similar affinity matrices, mass spectrometer. | High. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled this compound or a tracer upon binding to FTO.[15][16][17] | Homogeneous assay, amenable to high-throughput screening, provides quantitative binding data.[16][18] | Requires a fluorescently labeled version of the inhibitor or a suitable tracer, potential for interference from autofluorescence.[15] | Fluorescently labeled probe, plate reader with polarization filters. | High. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when FTO immobilized on the chip binds to this compound in a cell lysate.[19][20][21][22] | Label-free, provides real-time kinetic data (association and dissociation rates).[19][22] | Requires specialized equipment, protein immobilization can sometimes affect its conformation and binding.[19] | Purified FTO protein for immobilization, SPR instrument. | Low to medium. |
Key Experimental Protocols and Workflows
To facilitate the practical application of these methods, detailed protocols for the most relevant assays are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Culture AML cells (e.g., NB4, MONOMAC6) to the desired density. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[3]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes in a thermal cycler, followed by immediate cooling.[3][23]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[3]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3][23]
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Analyze the levels of soluble FTO by Western blotting using an FTO-specific antibody.[3]
Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).
Immunoprecipitation-Western Blot (IP-WB)
IP-WB is a classic technique to demonstrate a direct interaction between a compound and its target protein within a cell lysate.
Experimental Protocol:
-
Cell Lysis: Lyse AML cells treated with this compound or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an FTO-specific antibody overnight at 4°C. Add Protein A/G agarose or magnetic beads to capture the antibody-FTO-FB23-2 complexes.[24]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[24]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an FTO-specific antibody to confirm the presence of FTO in the immunoprecipitate.
Figure 2. Workflow for Immunoprecipitation-Western Blot (IP-WB).
FTO Signaling Pathway and the Impact of this compound
This compound exerts its anti-leukemic effects by inhibiting the m6A demethylase activity of FTO. This leads to an increase in m6A methylation on the mRNA of key oncogenes, such as MYC and CEBPA, and tumor suppressors, like ASB2 and RARA. The altered methylation status affects the stability and translation of these transcripts, ultimately leading to cell cycle arrest, differentiation, and apoptosis in AML cells.[1]
Figure 3. Simplified FTO signaling pathway and the inhibitory effect of this compound.
Conclusion
Confirming the cellular target engagement of this compound with FTO is a non-negotiable step in its preclinical development. This guide has provided a comparative overview of several robust methodologies, complete with detailed protocols and visual workflows, to empower researchers in making an informed decision. While each technique offers unique advantages, a multi-pronged approach, for instance, combining the physiological relevance of CETSA with the selectivity profiling of a chemoproteomics approach, will provide the most comprehensive and compelling evidence of on-target activity. The successful demonstration of target engagement will not only solidify the mechanism of action of this compound but also pave the way for its further development as a promising therapeutic for AML and other FTO-driven malignancies.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
- 7. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. プロメガ [promega.jp]
- 20. researchgate.net [researchgate.net]
- 21. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 23. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 24. scbt.com [scbt.com]
Comparative Analysis of FB23-2: A Novel FTO Inhibitor in Acute Myeloid Leukemia (AML) Subtypes
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparative analysis of FB23-2, a novel and selective small-molecule inhibitor of the N6-methyladenosine (m⁶A) demethylase FTO, across various Acute Myeloid Leukemia (AML) subtypes. The data presented herein is collated from preclinical studies and is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.
Abstract
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the critical role of epigenetic modifications, particularly m⁶A RNA methylation, in leukemogenesis. The fat mass and obesity-associated protein (FTO), an m⁶A demethylase, is overexpressed in certain AML subtypes and has been identified as a key oncogenic driver. This compound is a potent and selective inhibitor of FTO, demonstrating significant anti-leukemic activity in preclinical models of AML. This guide provides a detailed comparison of this compound's efficacy across different AML cell lines and patient-derived samples, its mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound functions by directly binding to and inhibiting the m⁶A demethylase activity of the FTO protein[1][2][3][4][5][6]. This inhibition leads to an increase in the global levels of m⁶A in messenger RNA (mRNA)[1][2]. The elevated m⁶A levels mimic the effects of FTO depletion, which in turn modulates the expression of key genes involved in cancer pathways. Specifically, this compound treatment upregulates the expression of pro-differentiating genes such as ASB2 and RARA, while downregulating oncogenes like MYC and CEBPA[1][7]. This cascade of molecular events ultimately leads to the suppression of AML cell proliferation, induction of apoptosis, cell cycle arrest at the G1 phase, and promotion of myeloid differentiation[1][2].
Comparative Efficacy of this compound in AML Cell Lines
The anti-proliferative activity of this compound has been evaluated in various AML cell lines, demonstrating potent inhibition across different genetic backgrounds.
| Cell Line | AML Subtype/Key Mutations | IC₅₀ (µM) for Proliferation Inhibition | Reference |
| NB4 | APL (PML-RARA) | 0.8 | [2][8][9] |
| MONOMAC6 | M5 (t(9;11)) | 1.5 | [2][8][9] |
| MV4-11 | M5 (FLT3-ITD) | 1.9 - 5.2 | [3][8] |
| U937 | M5 | 1.9 - 5.2 | [3] |
| ML2 | M4 | 1.9 - 5.2 | [3] |
Efficacy in Primary AML Cells and In Vivo Models
This compound has also shown significant efficacy in primary AML cells derived from patients and in a patient-derived xenotransplantation (PDX) mouse model.
| Model Type | Key Findings | Reference |
| Primary Human AML Cells (n=4) | Suppressed proliferation with IC₅₀ values ranging from 1.6 µM to 16 µM. Induced apoptosis and decreased colony-forming unit (CFU) capacity. | [1] |
| MONOMAC6 Xenograft Mouse Model | Daily intraperitoneal injection of this compound (2 mg/kg) substantially delayed the onset of leukemia and significantly prolonged survival. | [1][2][8] |
| Patient-Derived Xenograft (PDX) Model | This compound treatment inhibited the progression of human primary AML cells in mice. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay
Methodology: AML cells were seeded in 96-well plates and treated with a range of concentrations of this compound or DMSO as a vehicle control. Following an incubation period of 24 to 96 hours, cell viability was assessed using the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay, and the absorbance was measured to determine the half-maximal inhibitory concentration (IC₅₀)[10].
Apoptosis Assay
Methodology: AML cells (NB4 and MONOMAC6) were treated with this compound at various concentrations for 48 to 72 hours. Apoptosis was quantified by flow cytometry after staining the cells with Annexin V and propidium iodide (PI)[1][2][9].
Cell Cycle Analysis
Methodology: MONOMAC6 cells were treated with this compound for 24 hours. The cells were then fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle[1][2][9].
In Vivo Xenograft Studies
Methodology: Immunocompromised mice (NSGS) were intravenously injected with human AML cells. After 10 days, the mice were treated with daily intraperitoneal injections of this compound (2 mg/kg) or a vehicle control for 10 consecutive days. The progression of leukemia and the overall survival of the mice were monitored[1].
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for AML, particularly in subtypes with FTO overexpression. Its targeted mechanism of action, potent anti-proliferative and pro-apoptotic effects in various AML cell lines and primary patient samples, and significant in vivo efficacy warrant further investigation and clinical development. This guide provides a foundational comparative analysis to aid researchers in the evaluation and potential application of FTO inhibitors in the treatment of AML.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 2243736-45-8 | Sun-shinechem [sun-shinechem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Validating the Anti-Leukemic Efficacy of FB23-2 in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic effects of FB23-2 in primary acute myeloid leukemia (AML) patient samples, benchmarked against other therapeutic alternatives. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound and Alternative FTO Inhibitors
This compound, a selective inhibitor of the N6-methyladenosine (m6A) demethylase FTO, has demonstrated potent anti-leukemic effects in primary AML cells.[1][2] Its mechanism of action involves the direct binding to FTO, leading to an increase in global m6A RNA methylation, which in turn suppresses the proliferation of leukemic cells and promotes apoptosis and differentiation.[1][2]
Quantitative Comparison of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other FTO inhibitors in various AML cell lines and primary patient samples.
| Cell Line | This compound IC50 (μM) |
| NB4 | 0.8 |
| MONOMAC6 | 1.5 |
| MV4-11 | 5.2 |
| ML-2 | Not specified |
| U937 | Not specified |
| MA9.3ITD | Not specified |
| MA9.3RAS | Not specified |
| Primary AML Patient Sample | Cytogenetics | This compound IC50 (μM) |
| Patient 1 | t(11;19) | 1.6 |
| Patient 2 | inv(16) | 4.5 |
| Patient 3 | Normal | 8.0 |
| Patient 4 | Complex | 16.0 |
Note: Lower IC50 values indicate greater potency.
While direct head-to-head IC50 data for this compound and its alternatives in the same primary patient samples is limited in the public domain, studies have shown that other FTO inhibitors, such as CS1 and CS2, exhibit even lower IC50 values in AML cell lines, suggesting potentially higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary AML Cell Proliferation Assay
This assay measures the dose-dependent effect of this compound and other inhibitors on the proliferation of primary AML cells.
-
Cell Source: Bone marrow or peripheral blood mononuclear cells from AML patients.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, penicillin-streptomycin, and appropriate cytokines.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the self-renewal capacity of leukemic stem and progenitor cells.
-
Cell Preparation: Primary AML cells are treated with the inhibitor or vehicle control for a specified period.
-
Plating: Following treatment, cells are washed and resuspended in a semi-solid methylcellulose-based medium (e.g., MethoCult™).
-
Incubation: The cell suspension is plated in 35 mm culture dishes and incubated for 10-14 days at 37°C with 5% CO2 and high humidity.
-
Colony Counting: Colonies, defined as clusters of more than 50 cells, are counted using an inverted microscope.
-
Analysis: The number of colonies in the treated group is compared to the vehicle control to determine the effect of the inhibitor on colony-forming ability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in primary AML cells following treatment.
-
Cell Treatment: Primary AML cells are treated with the inhibitor or vehicle control for 48-72 hours.
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Primary AML cells are treated with the inhibitor or vehicle control for 24 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Cells are incubated for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined and compared between treated and control groups.
Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure the changes in mRNA expression of target genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated primary AML cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for target genes (e.g., ASB2, RARA, MYC, CEBPA) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Visualizing Molecular Pathways and Experimental Processes
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: FTO Signaling Pathway Inhibition by this compound in AML.
Caption: Experimental Workflow for Validating this compound Effects.
References
Cross-Validation of FB23-2 with Genetic FTO Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of the FTO protein using the small molecule inhibitor FB23-2 and genetic knockdown of the FTO gene. The data presented herein is intended to assist researchers in understanding the cross-validation of these two methodologies in the context of acute myeloid leukemia (AML) research, offering supporting experimental data and detailed protocols.
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a promising therapeutic target in various diseases, including acute myeloid leukemia (AML).[1] Two primary methods are employed to probe the function of FTO and validate it as a drug target: genetic knockdown (e.g., using shRNA) and pharmacological inhibition. This guide focuses on the cross-validation of genetic FTO knockdown with the potent and selective FTO inhibitor, this compound.[1] By comparing the outcomes of these two approaches, researchers can gain greater confidence that the observed effects of this compound are indeed mediated through the inhibition of FTO.
Data Presentation: Comparative Efficacy and Cellular Effects
The following tables summarize the quantitative data from studies comparing the effects of this compound treatment and genetic FTO knockdown in AML cell lines.
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | This compound IC50 (μM) | Reference |
| NB4 | 0.8 | [1] |
| MONOMAC6 | 1.5 | [1] |
Table 2: Comparison of Cellular Phenotypes Induced by this compound and FTO Knockdown
| Phenotype | This compound Treatment | Genetic FTO Knockdown | Reference |
| Proliferation | Significant Suppression | Significant Suppression | [1] |
| Apoptosis | Induction | Induction | [1] |
| Cell Cycle | G1 Arrest | G1 Arrest | [1] |
| Myeloid Differentiation | Promotion | Promotion | [1] |
Table 3: Comparison of Molecular Effects on Key FTO Targets and Pathways
| Molecular Target/Pathway | Effect of this compound Treatment | Effect of Genetic FTO Knockdown | Reference |
| Global m6A Levels | Increased | Increased | [1] |
| MYC Targets | Suppression | Suppression | [1] |
| E2F Targets | Suppression | Suppression | [1] |
| G2M Checkpoint | Suppression | Suppression | [1] |
| Apoptosis Pathway | Activation | Activation | [1] |
| p53 Pathway | Activation | Activation | [1] |
| ASB2 mRNA Levels | Increased | Increased | [1] |
| RARA mRNA Levels | Increased | Increased | [1] |
Experimental Protocols
Genetic Knockdown of FTO using Lentiviral shRNA
This protocol describes the generation of stable FTO knockdown AML cell lines.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shFTO plasmids (containing shRNA sequences targeting FTO)
-
pLKO.1-shNS (non-targeting shRNA control)
-
Transfection reagent
-
AML cell lines (NB4, MONOMAC6)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid (pLKO.1-shFTO or pLKO.1-shNS) and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the lentiviral particles from the cell culture supernatant 48 and 72 hours post-transfection.
-
Transduction of AML Cells: Add the lentiviral particles to NB4 or MONOMAC6 cells in the presence of polybrene (4 μg/ml).
-
Spinoculation: Centrifuge the cells at 1,200 rpm for 90 minutes at 32°C to enhance transduction efficiency.[1]
-
Selection: 48 hours post-transduction, add puromycin (1 μg/ml) to the cell culture medium to select for successfully transduced cells.[1]
-
Verification of Knockdown: Confirm the reduction of FTO protein expression by Western blot analysis.
Pharmacological Inhibition of FTO with this compound
This protocol outlines the treatment of AML cell lines with the FTO inhibitor this compound.
Materials:
-
AML cell lines (NB4, MONOMAC6)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed NB4 and MONOMAC6 cells at an appropriate density in cell culture plates.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.5-20 μM) or an equivalent volume of DMSO as a vehicle control.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) depending on the assay.
-
Downstream Analysis: Harvest the cells for subsequent analysis, such as proliferation assays, apoptosis assays, cell cycle analysis, or RNA/protein extraction. For example, for apoptosis analysis, NB4 cells can be treated for 48 hours and MONOMAC6 cells for 72 hours before staining with Annexin V and 7-AAD.[1]
Western Blot Analysis for FTO Protein Levels
This protocol describes the detection of FTO protein levels to confirm knockdown or assess off-target effects.
Materials:
-
Treated or transduced AML cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Blocking buffer (e.g., 5% skim milk in TBST)
-
Primary antibody against FTO
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-FTO antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: FTO signaling pathway in acute myeloid leukemia.
Caption: Experimental workflow for cross-validation.
Conclusion
The data strongly support that the pharmacological inhibition of FTO with this compound phenocopies the effects of genetic FTO knockdown in AML cells. Both approaches lead to a consistent set of cellular and molecular outcomes, including decreased proliferation, increased apoptosis, and modulation of key FTO-regulated pathways. This cross-validation provides robust evidence that this compound is a specific and effective inhibitor of FTO, making it a valuable tool for studying FTO biology and a promising candidate for further therapeutic development in AML.
References
Assessing the Specificity of FB23-2 for FTO Over Other Demethylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of reversible N6-methyladenosine (m6A) RNA modification has unveiled a new layer of gene expression regulation, with the fat mass and obesity-associated (FTO) protein being a key m6A demethylase. The oncogenic role of FTO in various cancers, including acute myeloid leukemia (AML), has made it an attractive target for therapeutic intervention.[1][2] The development of small-molecule inhibitors for FTO is a promising strategy; however, ensuring their specificity is critical to minimize off-target effects, as FTO belongs to the large AlkB family of non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenases, which have homologous structures.[1][3]
This guide provides an objective comparison of the FTO inhibitor FB23-2, focusing on its specificity against other demethylases and providing supporting experimental data and protocols.
This compound: A Selective FTO Inhibitor
This compound is a derivative of FB23, developed through structure-based rational design to improve cell permeability.[4][5] It directly binds to FTO and selectively inhibits its m6A demethylase activity.[4][6] This inhibition leads to an increase in global m6A levels, which in turn affects the expression of key oncogenes like MYC and CEBPA, and promotes differentiation and apoptosis in AML cells.[4]
Data Presentation: Quantitative Analysis of this compound Specificity
The following tables summarize the inhibitory activity and specificity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FTO
| Compound | Target | IC50 (μM) | Assay Type |
| This compound | FTO | 2.6 | In vitro demethylation |
| FB23 (parent compound) | FTO | 0.06 | In vitro demethylation |
Data sourced from MedchemExpress and ResearchGate.[5][7][8]
Table 2: Specificity Profile of this compound Against Other Demethylases and Off-Target Proteins
| Target Class | Specific Target | This compound Activity | Concentration Tested |
| AlkB Family Demethylases | ALKBH5 | No inhibition observed | Not specified |
| TET1 | Minimal inhibition | 20 μM | |
| Histone Deacetylases | HDACs | Slight attenuation | Not specified |
| Histone Methyltransferases | DOT1L | Slight attenuation | Not specified |
| Bromodomain Proteins | BRDs | Slight attenuation | Not specified |
| Lysine Demethylases | LSD1 | Slight attenuation | Not specified |
| Jumonji domain-containing | Slight attenuation | Not specified | |
| Kinases | Panel of 405 kinases | 6 kinases inhibited with IC50s of 3.0 - 13.4 μM | 10 μM |
| Proteases | Oncogenic proteases | Barely inhibited | Not specified |
| Cyclooxygenases | COX-1 / COX-2 | No significant inhibition | 50 μM |
This table summarizes data from a comprehensive specificity profiling study.[4] The results indicate a high degree of selectivity for FTO over other epigenetic targets and off-target proteins.
Experimental Protocols & Methodologies
The specificity of this compound has been validated through a series of rigorous in vitro and cellular assays.
In Vitro Demethylation Assay
This assay directly measures the enzymatic activity of FTO and other demethylases in the presence of an inhibitor.
-
Principle: A methylated nucleic acid substrate (e.g., m6A-containing single-stranded RNA) is incubated with the recombinant demethylase enzyme (e.g., FTO or ALKBH5), co-factors (Fe(II), 2-oxoglutarate), and the test compound (this compound). The inhibition of demethylation is then quantified.
-
Methodology: High-throughput fluorescence-based assays are commonly used.[1][9][10] For instance, a non-fluorescent methylated RNA substrate can be designed to become fluorescent upon demethylation by FTO. The fluorescence intensity is measured to determine the rate of reaction and the inhibitory effect of the compound.[1] Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to directly measure the demethylated product.[11]
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
Drug Affinity Responsive Target Stability (DARTS) Assay
This cellular assay confirms the direct binding of a small molecule to its target protein within the complex environment of a cell lysate.
-
Principle: Protein-ligand binding can stabilize the protein structure, making it less susceptible to proteolysis.
-
Methodology:
-
Cell lysates (e.g., from AML cells) are incubated with the test compound (this compound) or a vehicle control.
-
A protease (e.g., pronase) is added to the lysates.
-
The samples are incubated to allow for protein digestion.
-
Digestion is stopped, and the remaining proteins are analyzed by Western blotting using an antibody specific to the target protein (e.g., FTO or ALKBH5).
-
-
Data Analysis: If the compound binds to the target protein, the protein will be protected from degradation, resulting in a stronger band on the Western blot compared to the vehicle control. Studies showed that this compound protected FTO from hydrolysis but not ALKBH5, confirming its selective binding to FTO in a cellular context.[3][4]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of this compound's specificity.
Caption: Workflow for Assessing Inhibitor Specificity.
Caption: Selectivity Profile of this compound.
Conclusion
The available experimental data robustly demonstrates that this compound is a highly selective inhibitor of the FTO demethylase. Extensive profiling has shown that it does not significantly inhibit the closely related m6A demethylase ALKBH5, nor does it have major effects on a wide range of other epigenetic targets, kinases, and proteases at effective concentrations.[4] This high degree of specificity makes this compound a valuable chemical probe for studying the biological functions of FTO and a promising lead compound for the development of targeted cancer therapies.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling FB23-2
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of FB23-2, a potent and selective inhibitor of the FTO demethylase. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Chemical and Physical Properties
This compound is a white to beige powder.[1][2] Key physical and chemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ | [3] |
| Molecular Weight | 392.2 g/mol | [3] |
| Form | Powder | [1][2] |
| Color | White to beige | [1][2] |
| Solubility | DMSO: 2 mg/mL | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Class | Combustible Solid | [1][2] |
Personal Protective Equipment (PPE) and Safety Precautions
Standard laboratory safety protocols should be strictly followed when handling this compound. The following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
General Handling Precautions:
-
Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Accidental Release and Exposure Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent. |
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[4] For example, a 10 mM stock solution can be prepared by dissolving 3.922 mg of this compound in 1 mL of DMSO. For cellular assays, further dilutions are made in the appropriate cell culture medium.
In Vitro Cell-Based Assay Workflow
The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.
Caption: A typical workflow for in vitro cell-based assays using this compound.
In Vivo Animal Study Workflow
The following diagram illustrates a general workflow for an in vivo study in a mouse model of acute myeloid leukemia (AML).
Caption: A general workflow for in vivo animal studies using this compound.
Signaling Pathway Inhibition
This compound is a selective inhibitor of the FTO (fat mass and obesity-associated) protein, an mRNA N6-methyladenosine (m6A) demethylase.[5][6] By inhibiting FTO, this compound increases the levels of m6A on mRNA, which can affect mRNA stability, translation, and splicing. This mechanism has been shown to be effective in suppressing the proliferation of acute myeloid leukemia (AML) cells.[3]
Caption: The inhibitory effect of this compound on the FTO signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. NB-64-39483-5mg | this compound [2243736-45-8] Clinisciences [clinisciences.com]
- 6. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
